Triprolidine hydrochloride monohydrate
Description
This compound is a hydrate that is the monohydrate form of triprolidine hydrochloride. A sedating antihistamine, it is used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders. It has a role as a H1-receptor antagonist. It contains a triprolidine hydrochloride (anh.).
TRIPROLIDINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and has 4 approved indications.
Properties
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2/b18-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZMOIXUFHOLLN-UMVVUDSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2.ClH.H2O, C19H25ClN2O | |
| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-12-4 (Parent) | |
| Record name | Triprolidine hydrochloride [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID0021410 | |
| Record name | Triprolidine hydrochloride monohydrate | |
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Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992) | |
| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21200 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
6138-79-0 | |
| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Triprolidine hydrochloride monohydrate | |
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| Record name | Triprolidine hydrochloride [USP:JAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triprolidine hydrochloride monohydrate | |
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| Record name | triprolidine hydrochloride | |
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| Record name | TRIPROLIDINE HYDROCHLORIDE | |
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Melting Point |
239 to 248 °F (NTP, 1992) | |
| Record name | TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
Triprolidine Hydrochloride Monohydrate: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Triprolidine (B1240482) Hydrochloride Monohydrate, a first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Chemical Identity and Structure
Triprolidine hydrochloride monohydrate is the hydrated hydrochloride salt of triprolidine.[1] Triprolidine is a potent histamine (B1213489) H1 receptor antagonist belonging to the alkylamine class, characterized by a rapid onset and relatively short duration of action.[2][3] It is the (E)-isomer that is primarily responsible for the antihistaminic activity.[4]
Chemical Name: (E)-2-[3-(1-pyrrolidinyl)-1-p-tolylpropenyl]pyridine monohydrochloride monohydrate[4][5] CAS Number: 6138-79-0[4][5] Molecular Formula: C₁₉H₂₅ClN₂O[1] Molecular Weight: 332.87 g/mol [6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. These parameters are critical for understanding the behavior of the molecule in various pharmaceutical and biological systems.
General Properties
| Property | Value | References |
| Physical Description | White, crystalline powder, odorless with a bitter taste. | [1][4][5] |
| Stability | Stable, but discolors on exposure to light. Incompatible with strong oxidizing agents. | [5][7][8] |
Quantitative Physicochemical Data
| Property | Value | References |
| Melting Point | 115-120 °C | [5][7] |
| Solubility | Water: ≥ 100 mg/mL at 20 °C, Soluble 1 in 2 of water. Alcohol: Soluble 1 in 59 of alcohol. Chloroform: Soluble 1 in 67 of chloroform. Ether: Soluble 1 in 720 of ether. DMSO: 47.83 mg/mL (143.69 mM) | [1][6][7][9] |
| pKa | 9.25 - 9.69 (Basic) | [10] |
| LogP (Octanol/Water) | 4.65740 | [7] |
Spectroscopic Data
Spectroscopic data is essential for the identification and quantification of this compound.
| Technique | Key Data | References |
| UV-Visible Spectroscopy | λmax at 290 nm in 0.1 N Hydrochloric Acid. | [11][12] |
| Infrared (IR) Spectroscopy | Spectra available, characteristic peaks can be used for identification. | [13][14] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are available for structural elucidation. | [15][16] |
Experimental Protocols
The following sections outline generalized experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
Principle: The melting point is determined as the temperature at which the crystalline solid transitions to a liquid state.
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded.
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.[17]
Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, alcohol) in a sealed flask.
-
The flask is agitated in an orbital shaker at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[18]
-
After agitation, the suspension is allowed to stand to allow for the separation of undissolved solid.
-
The supernatant is clarified by centrifugation or filtration.
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[17][18]
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the drug with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which 50% of the molecules are ionized.[19][20]
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette.
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with limited water solubility.[21]
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[20][21]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the sigmoid curve corresponds to the pKa.[19][20]
UV-Visible Spectrophotometry
Principle: The absorbance of a solution containing this compound is measured at its wavelength of maximum absorbance (λmax) to determine its concentration based on the Beer-Lambert law.[22]
Apparatus: UV-Visible spectrophotometer.
Procedure:
-
A standard stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N HCl).[11]
-
A series of calibration standards are prepared by diluting the stock solution.
-
The UV-Vis spectrum of a standard solution is scanned to determine the λmax (approximately 290 nm).[11][12]
-
The absorbance of the calibration standards and any unknown samples are measured at the λmax.
-
A calibration curve of absorbance versus concentration is plotted to determine the concentration of the unknown samples.
Mechanism of Action and Signaling Pathway
Triprolidine is a competitive antagonist of the histamine H1 receptor.[2][23] When histamine binds to the H1 receptor, it activates a Gq/11 protein, leading to the activation of phospholipase C (PLC).[24] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to the physiological effects of an allergic response.[24] Triprolidine blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this downstream signaling cascade.[25][26]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient like this compound.
References
- 1. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 5. Triprolidine hydrochloride CAS#: 6138-79-0 [m.chemicalbook.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triprolidine Hydrochloride [drugfuture.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Triprolidine hydrochloride(6138-79-0)IR [m.chemicalbook.com]
- 15. Triprolidine hydrochloride(6138-79-0) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. benchchem.com [benchchem.com]
- 23. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 24. benchchem.com [benchchem.com]
- 25. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Triprolidine hydrochloride monohydrate solubility profile in different solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of triprolidine (B1240482) hydrochloride monohydrate in various solvents. The information contained herein is essential for researchers and professionals involved in the development of pharmaceutical formulations and analytical methods for this active pharmaceutical ingredient (API).
Core Solubility Data
Triprolidine hydrochloride monohydrate, a first-generation antihistamine, exhibits a range of solubilities in common pharmaceutical solvents. The following table summarizes the quantitative solubility data gathered from various sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Remarks |
| Water | 50 mg/mL[1][2][3] | Freely soluble.[4] Yields a clear, colorless to yellow solution.[1][2] Another source indicates a solubility of 87.5 mg/mL, requiring ultrasonication for dissolution.[5][6] A further source states a solubility of ≥ 100 mg/mL at 20°C.[7][8] |
| Alcohol (Ethanol) | 1 part in 1.5 parts of solvent[1][2] | Freely soluble.[4] |
| Chloroform | 1 part in less than 1 part of solvent[1][2] | Very soluble.[4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[5][6] | Requires ultrasonication.[5][6] Another source indicates 62 mg/mL.[9] It is noted that hygroscopic DMSO can significantly impact solubility.[5] |
| 0.1 N Hydrochloric Acid (HCl) | 337.74 mg/mL[3][10] | - |
| Phosphate (B84403) Buffer (pH 7.4) | 394.79 mg/mL[3][10] | - |
| Ether | Practically insoluble[4] | - |
Factors Influencing Solubility
The solubility of this compound is significantly affected by the pH of the medium. It demonstrates high solubility in both acidic (0.1 N HCl) and alkaline (phosphate buffer pH 7.4) conditions.[3][10]
Furthermore, the presence of ionic salts can modulate its solubility. For instance, sodium chloride (NaCl) has been shown to decrease the solubility of triprolidine hydrochloride in both acidic and alkaline media, a phenomenon attributed to the common ion effect.[3] This property can be leveraged to control the drug's release in specific formulations.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, ethanol, phosphate buffer)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent: Prepare the desired solvent and ensure it is degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a series of scintillation vials or sealed flasks containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of triprolidine hydrochloride in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Triprolidine = 99 6138-79-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. drugfuture.com [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Crystal Structure Analysis of Triprolidine Hydrochloride Monohydrate
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the crystal and molecular structure of the antihistaminic drug Triprolidine hydrochloride monohydrate. The information is based on single-crystal X-ray diffraction studies, offering a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Crystallographic Data and Structure Refinement
The crystal structure of this compound was determined to understand its three-dimensional conformation, which is crucial for its interaction with the H1-receptor. The compound crystallizes in the monoclinic space group P21/c.[1][2][3] Key crystallographic data and refinement details are summarized below.
| Parameter | Value |
| Empirical Formula | C₁₉H₂₂N₂·HCl·H₂O |
| Molecular Weight | 332.88 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Molecules per Unit Cell (Z) | 4 |
| Unit Cell Dimensions | |
| a | 14.777(2) Å[1][2][3] |
| b | 9.5785(8) Å[1][2][3] |
| c | 13.099(1) Å[1][2][3] |
| β | 90.48(2)°[1][2][3] |
| Radiation | CuKα |
| 2θ max for data collection | 129°[2][3] |
| Final R factors | |
| R (unweighted) | 0.051[1][2][3] |
| R (weighted) | 0.077[1][2][3] |
Molecular Geometry and Conformation
The analysis reveals specific conformational features of the Triprolidine molecule. The presence of a double bond introduces significant rigidity to the central prop-1-ene (B156429) chain.[1] The spatial arrangement of the aromatic rings (2-pyridyl and p-tolyl) relative to this chain is a key structural characteristic. The protonated tertiary nitrogen atom of the pyrrolidine (B122466) ring is involved in hydrogen bonding with the chloride ion, which in turn is connected to other chloride ions via hydrogen bonds with water molecules.[1][2]
| Selected Geometric Parameters | Value |
| Dihedral Angles | |
| 2-pyridyl ring to double bond plane | 29.7°[1][2][3] |
| p-tolyl system to double bond plane | 55.3°[1][2][3] |
| Inter-aryl (pyridyl-tolyl) | 106.5°[1][2][3] |
| Average Bond Distances (e.s.d. 0.004 Å) | |
| Benzene ring C-C | 1.384 Å[1] |
| Pyridyl ring C-C | 1.378 Å[1] |
| Average Error Estimates (e.s.d.) | |
| Distances (Cl-X, X-X) | 0.003 Å[1] |
| Distances (X-H) | 0.03 Å[1] |
| Angles (X-X-X) | 0.2°[1] |
Experimental Protocols
The following section details the methodologies employed in the crystal structure analysis of this compound.
Crystallization
Single crystals of suitable quality for X-ray diffraction were obtained through a slow cooling method. A warm solution of this compound in anisole (B1667542) was prepared and allowed to cool gradually, leading to the formation of well-defined crystals.[1]
X-ray Data Collection
A Picker FACS-1 diffractometer was used for the alignment of the crystal and for obtaining refined unit cell constants.[1] The intensity data were collected using copper K-alpha (CuKα) radiation.[2][3] Data were collected up to a 2θ angle of 129°.[2][3] Out of 3123 reciprocal lattice points measured, 2516 (approximately 80%) were classified as observed reflections.[1]
Structure Determination and Refinement
The crystal structure was solved and subsequently refined. The refinement process resulted in a final unweighted R factor of 0.051 and a weighted R factor of 0.077.[1][2][3] The positions of the hydrogen atoms were also determined and included in the refinement.[1]
Visualized Experimental Workflow
The logical flow from sample preparation to final structure determination is a critical aspect of crystallographic analysis. The following diagram illustrates this workflow.
Caption: Experimental workflow for the crystal structure analysis of Triprolidine HCl monohydrate.
References
An In-Depth Technical Guide on the Mechanism of Action of Triprolidine Hydrochloride Monohydrate on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine belonging to the alkylamine class, characterized by its potent and competitive antagonism of the histamine (B1213489) H1 receptor.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying triprolidine's action on H1 receptors, its binding affinity, the downstream signaling pathways it modulates, and its selectivity profile. The document includes detailed experimental protocols for key in vitro assays and quantitative data to support the characterization of this compound for research and drug development purposes.
Introduction to Triprolidine and the Histamine H1 Receptor
Triprolidine is a well-established H1 receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which accounts for its sedative side effects.[1] The primary therapeutic target of triprolidine is the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] H1 receptors are widely expressed in various tissues, including smooth muscle, vascular endothelial cells, and the central nervous system, and play a pivotal role in mediating allergic and inflammatory responses.[2]
Physicochemical Properties of Triprolidine Hydrochloride Monohydrate
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₅ClN₂O | [3] |
| Molecular Weight | 332.9 g/mol | [3] |
| Appearance | Odorless white crystalline powder | [3][4] |
| Melting Point | 115-120°C | [4] |
| Solubility | Water soluble | [3][5] |
| Stability | Discolors on exposure to light | [4][5] |
Mechanism of Action at the H1 Receptor
Triprolidine functions as both a competitive antagonist and an inverse agonist at the histamine H1 receptor.[2]
-
Competitive Antagonism: Triprolidine competes with endogenous histamine for the same binding site on the H1 receptor. By occupying the receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2]
-
Inverse Agonism: H1 receptors exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. Triprolidine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This not only blocks the action of histamine but also reduces the basal signaling activity of the receptor.[2]
H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon activation by an agonist like histamine, a signaling cascade is initiated, as depicted in the diagram below. Triprolidine's primary mechanism is to inhibit this pathway at the receptor level.
Quantitative Pharmacological Data
The potency and selectivity of triprolidine have been characterized through various in vitro assays. The following tables summarize key quantitative data.
H1 Receptor Binding Affinity and Functional Potency
| Parameter | Value | Assay Type | Cell/Tissue Preparation | Notes |
| Ki | ~1-5 nM | Radioligand Binding | HEK293T cell homogenates | Based on general statements of high affinity.[6] |
| IC₅₀ | 0.2 µM | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Functional antagonism of histamine-induced response.[1] |
Cross-Reactivity and Selectivity Profile
Triprolidine, like many first-generation antihistamines, exhibits some affinity for other receptors, which contributes to its side-effect profile.[7]
| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| Histamine H1 | [³H]mepyramine | High Affinity | Guinea-pig ileum | [7] |
| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | 280 | Bovine cerebral cortex | [7] |
| Dopamine Transporter (DAT) | - | Micromolar Affinity | - | [7] |
Detailed Experimental Protocols
Reproducible in vitro characterization of H1 receptor antagonists relies on standardized experimental protocols. The following sections provide detailed methodologies for key assays.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of triprolidine for the human H1 receptor using [³H]-mepyramine.
Objective: To determine the binding affinity (Ki) of triprolidine for the histamine H1 receptor.
Materials and Reagents:
-
Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.[1]
-
[³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Triprolidine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific binding control: 10 µM Mianserin.[1]
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of triprolidine hydrochloride in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-mepyramine, and cell membrane suspension.
-
Non-specific Binding (NSB): 10 µM Mianserin, [³H]-mepyramine, and cell membrane suspension.
-
Competition Binding: Triprolidine dilutions, [³H]-mepyramine, and cell membrane suspension.
-
-
The final concentration of [³H]-mepyramine should be close to its Kd value (e.g., 1-5 nM). The typical protein concentration is 20-50 µg per well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters , add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]
Data Analysis:
-
Calculate specific binding by subtracting the radioactivity of the non-specific binding wells from the total binding wells.
-
Plot the percentage of specific binding against the logarithm of the triprolidine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value .
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Calcium Flux Assay for Functional Antagonism
This protocol measures the ability of triprolidine to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Objective: To determine the functional potency (IC₅₀) of triprolidine as an H1 receptor antagonist.
Materials and Reagents:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Histamine (agonist).
-
Triprolidine hydrochloride.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-hH1R cells into black, clear-bottom microplates and grow to 80-90% confluency.[6]
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution in Assay Buffer. Incubate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Wash the cells with Assay Buffer. Add serial dilutions of triprolidine (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's fluidics, add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells to stimulate the H1 receptor.
-
Continuously measure the fluorescence signal for 1-3 minutes to capture the peak calcium mobilization.[6]
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data: The response in wells with histamine alone represents 100% activation, and the response in untreated cells represents 0% activation.
-
Calculate the percentage of inhibition for each triprolidine concentration.
-
Plot the percentage of inhibition against the logarithm of the triprolidine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value .[6]
Logical Relationship of Triprolidine's Mechanism
The diagram below illustrates the logical flow from receptor binding to the ultimate therapeutic effect of triprolidine.
Conclusion
This compound is a potent first-generation H1 receptor antagonist that acts via competitive inhibition and inverse agonism. Its high affinity for the H1 receptor effectively blocks the histamine-induced Gq/11 signaling pathway, leading to the alleviation of allergic symptoms. While it demonstrates high potency at the H1 receptor, its clinical profile is influenced by off-target activity at muscarinic receptors and its ability to penetrate the central nervous system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued study and characterization of H1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In-Vivo Pharmacokinetics and Metabolism of Triprolidine Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine of the alkylamine class, functioning as a potent histamine (B1213489) H1-receptor antagonist.[1] It is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] A comprehensive understanding of its in-vivo pharmacokinetics and metabolism is critical for effective drug development, clinical pharmacology studies, and ensuring patient safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of triprolidine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetics
Following oral administration, triprolidine is rapidly absorbed from the gastrointestinal tract.[1][2] It undergoes extensive metabolism primarily in the liver, with its metabolites being mainly excreted through the kidneys.[1][2]
Quantitative Human Pharmacokinetic Data
The pharmacokinetic parameters of triprolidine have been characterized in several clinical studies involving healthy adult volunteers. A summary of these key parameters is presented in the table below.
| Pharmacokinetic Parameter | Value | Study Population | Dosage | Reference(s) |
| Time to Peak Concentration (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [3][4][5] |
| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [3][4] |
| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [3][4] | |
| 15.4 ± 8.3 ng/mL | Healthy Adults | 0.04 mg/kg oral | [6] | |
| Elimination Half-life (t½) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [3][4] |
| Oral Bioavailability | ~4% | Not Specified | Not Specified | |
| Protein Binding | ~90% | Not Specified | Not Specified | |
| Urinary Excretion (unchanged drug) | ~1.3% of dose in 24h | Healthy Adults | 0.04 mg/kg oral | [6] |
Metabolism
Triprolidine is extensively metabolized in the liver, with the primary enzyme responsible for its biotransformation being cytochrome P450 2D6 (CYP2D6).[3] The major metabolic pathway involves the oxidation of the para-methyl group on the phenyl ring.[7] This initial oxidation leads to the formation of a hydroxymethyl derivative. This intermediate is then further oxidized to a carboxylic acid analog, which has been identified as the major metabolite in animal models.[7][8] Other minor metabolites, such as a gamma-aminobutyric acid analog and a pyridine-ring hydroxylated derivative, have also been identified in mice.[8] While the complete quantitative profile of all human metabolites is not fully elucidated, the pathway involving the oxidation of the p-methyl group is considered the principal route of metabolism.
Metabolic Pathway of Triprolidine
Caption: Metabolic Pathway of Triprolidine.
Experimental Protocols
Human Pharmacokinetic Study Protocol
A representative experimental protocol for a single-dose, open-label, randomized, crossover pharmacokinetic study of triprolidine in healthy volunteers is detailed below.
1. Study Design:
-
Design: Single-center, open-label, randomized, single-dose, three-way crossover study.[4]
-
Subjects: Healthy adult male and female volunteers.[4][6]
-
Inclusion Criteria: Typically includes non-smokers, individuals with a body mass index within a normal range, and those with no clinically significant abnormalities upon physical examination and laboratory tests.
-
Exclusion Criteria: History of significant cardiovascular, hepatic, renal, or gastrointestinal diseases; hypersensitivity to triprolidine or other antihistamines; use of any medication that could interfere with the study drug's pharmacokinetics.[5]
-
-
Treatments:
2. Dosing and Sample Collection:
-
Dosing: Subjects receive the assigned dose of triprolidine with a standardized volume of water after an overnight fast.[4][6]
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.[3]
-
Urine Collection: Urine is collected in pooled aliquots over a 24-hour period (e.g., 0-6, 6-12, and 12-24 hours) to determine the amount of unchanged triprolidine excreted.[6]
3. Sample Processing and Analysis:
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or lower until analysis.
-
Analytical Method: Quantification of triprolidine in plasma and urine samples is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
Detailed Bioanalytical Method: LC-MS/MS for Triprolidine in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction): [3]
-
To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add a known amount of an internal standard (e.g., chlorpheniramine).
-
Alkalinize the sample by adding 0.2 mL of 1 M sodium hydroxide.
-
Add 6 mL of dichloromethane (B109758) and vortex for 2 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient mixture of methanol (B129727) and water containing a small percentage of formic acid is commonly used.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for triprolidine and the internal standard are monitored.
3. Method Validation:
-
The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow for a Human Pharmacokinetic Study.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Disposition and metabolism of triprolidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Activity of Triprolidine Hydrochloride Monohydrate on Mast Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro effects of Triprolidine hydrochloride monohydrate, a first-generation alkylamine antihistamine, on mast cell function. Triprolidine serves as a critical tool in immunological and pharmacological research due to its potent and selective competitive antagonism of the histamine (B1213489) H1 receptor.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Core Mechanism of Action: H1 Receptor Antagonism
Triprolidine's primary mechanism involves competitively binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR).[1] By occupying the receptor's binding site, Triprolidine stabilizes it in an inactive state, thereby preventing endogenous histamine from binding and initiating the downstream signaling cascade.[1][3]
Activation of the H1 receptor by histamine typically engages the Gq/11 family of G proteins. This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical step for mast cell degranulation.[4] Concurrently, DAG activates protein kinase C (PKC). These events lead to the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), which upregulates the expression of inflammatory cytokines and cell adhesion molecules.[1][4]
Triprolidine effectively blocks this entire cascade at its inception. Furthermore, by preventing the histamine-induced rise in intracellular calcium, it contributes to mast cell stability, which reduces further mediator release.[4]
References
Stereospecificity of Triprolidine Hydrochloride Monohydrate Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triprolidine, a first-generation H1-receptor antagonist, is a chiral molecule that exists as (E) and (Z) geometric isomers. Its therapeutic efficacy as an antihistamine is almost exclusively attributed to the (E)-isomer, which demonstrates significantly higher binding affinity for the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the stereospecificity of Triprolidine hydrochloride monohydrate isomers, detailing their pharmacological activity, analytical separation, and stereoselective synthesis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further research and development in the field of antihistamines.
Introduction
Triprolidine is a potent H1-receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, leading to sedative effects.[2] The structure of Triprolidine contains a carbon-carbon double bond, giving rise to two geometric isomers: (E)-Triprolidine and (Z)-Triprolidine. It has been unequivocally established that the antihistaminic activity resides predominantly in the (E)-isomer.[3] This pronounced stereospecificity underscores the critical importance of molecular geometry in drug-receptor interactions and highlights the necessity for precise analytical and synthetic methods to isolate and produce the therapeutically active isomer.
This guide will delve into the critical aspects of Triprolidine's stereochemistry, providing a technical resource for professionals in the pharmaceutical sciences.
Stereospecific Pharmacological Activity
The profound difference in the pharmacological activity of Triprolidine isomers is a direct consequence of their three-dimensional arrangement and its influence on binding to the histamine H1 receptor.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with histamine, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with allergic reactions.[4] Triprolidine acts as a competitive antagonist, or inverse agonist, at the H1 receptor, preventing histamine binding and subsequent signal transduction.[4]
References
Triprolidine Hydrochloride Monohydrate: A Technical Guide to its Histamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine of the alkylamine class, recognized for its potent antagonism of the histamine (B1213489) H1 receptor.[1] It is clinically utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] As a first-generation agent, triprolidine readily crosses the blood-brain barrier, which can lead to sedative effects.[1] Furthermore, it exhibits anticholinergic properties, contributing to its side-effect profile.[1]
This technical guide provides a comprehensive in-vitro pharmacological profile of triprolidine, with a focus on its binding affinity to histamine receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to support research and development in histamine receptor pharmacology.
Data Presentation: Binding Affinity Profile
Histamine H1 Receptor Binding Affinity
The binding affinity of triprolidine for the human histamine H1 receptor has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.
| Compound | Receptor | Radioligand | Parameter | Value (nM) | Cell/Tissue Preparation | Reference |
| Triprolidine | Human Histamine H1 | [³H]-mepyramine | Ki | 5.3 | HEK293T cells expressing hH1R | [3] |
Note: While described as a potent H1 antagonist, specific Ki values from competitive binding assays using radioligands like [³H]mepyramine were not consistently found in the public domain literature reviewed.[1]
Off-Target Receptor Binding Affinity
Triprolidine's cross-reactivity with other endogenous amine receptors, particularly muscarinic acetylcholine (B1216132) receptors, is a known characteristic of first-generation antihistamines and is responsible for its anticholinergic side effects.[2]
| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| Muscarinic (non-selective) | [³H]quinuclidinyl benzilate | 280 | Bovine cerebral cortex | [2][4] |
Note: Data regarding the binding affinity of triprolidine for H2, H3, and H4 histamine receptors are not widely available in the reviewed public literature, suggesting a high degree of selectivity for the H1 receptor.[1][5]
Histamine H1 Receptor Signaling Pathway
Triprolidine functions as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[3] Concurrently, DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, culminating in a cellular response such as smooth muscle contraction and increased vascular permeability.[3][6] Triprolidine blocks the binding of histamine, thereby inhibiting this entire cascade.[6]
Experimental Protocols
The determination of triprolidine's binding affinity is primarily achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a method to determine the affinity of triprolidine for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.[1][3]
1. Materials:
-
Cell membranes from HEK293T cells expressing the human H1 receptor.[3]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-mepyramine.[3]
-
Competitor: Triprolidine hydrochloride monohydrate.
-
Non-specific binding control (e.g., 10 µM mianserin).[3]
-
Glass fiber filters (GF/C).[3]
-
Scintillation fluid.
-
Cell harvester and liquid scintillation counter.
2. Membrane Preparation:
-
Culture HEK293T cells expressing the human H1 receptor to confluency.[3]
-
Harvest the cells and resuspend the cell pellet in ice-cold lysis buffer.[3]
-
Homogenize the cell suspension.[3]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[3]
-
Pellet the membranes from the supernatant by high-speed centrifugation.[3]
-
Wash the membrane pellet and resuspend in binding buffer.[3]
-
Determine the protein concentration using a standard method (e.g., BCA assay).[3]
3. Assay Procedure:
-
Prepare serial dilutions of triprolidine in the binding buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).[3]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membrane suspension, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and binding buffer.[3]
-
Non-Specific Binding (NSB): Cell membrane suspension, [³H]-mepyramine, and a high concentration of a non-specific binding control.[3]
-
Competition: Cell membrane suspension, [³H]-mepyramine, and varying concentrations of triprolidine.[3]
-
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[1]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[1][3]
-
Wash the filters with ice-cold wash buffer.[1]
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[1]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the triprolidine concentration to generate a sigmoidal dose-response curve.[3]
-
Determine the IC₅₀ value (the concentration of triprolidine that inhibits 50% of the specific binding of [³H]-mepyramine) using non-linear regression analysis.[3]
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3] Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand ([³H]-mepyramine) and Kd is the dissociation constant of the radioligand for the H1 receptor.[3]
-
Functional Antagonism Assay: Calcium Mobilization
Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.
Objective: To determine the functional potency (IC50) of triprolidine in inhibiting histamine-induced intracellular calcium mobilization.
Methodology Summary:
-
HEK293 cells stably expressing the human histamine H1 receptor are plated in a 96-well format.[1]
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Serial dilutions of triprolidine are added to the cells and incubated.[1]
-
The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).[1]
-
Histamine at a submaximal concentration (e.g., EC80) is added to stimulate the H1 receptor.[1]
-
The fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.[1]
-
The inhibitory effect of triprolidine is determined by plotting the histamine-induced calcium response against the logarithm of the triprolidine concentration to calculate the IC50 value.[1] An IC50 of 0.2 µM has been reported for the functional antagonism of a histamine-induced response in mouse preoptic/anterior hypothalamic neurons.[1]
Logical Relationship: From Binding to Effect
The preclinical data for an antagonist like triprolidine follows a logical progression from its fundamental interaction with the receptor to its ultimate physiological effects.
Conclusion
This compound is a potent histamine H1 receptor antagonist with high binding affinity.[1][5] Its pharmacological profile is characterized by this primary interaction, which is responsible for its therapeutic efficacy in allergic conditions. However, its cross-reactivity with muscarinic receptors and its ability to penetrate the central nervous system contribute to its side-effect profile, a common feature of first-generation antihistamines.[2] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of triprolidine and novel compounds targeting the histamine H1 receptor.
References
The Anticholinergic Profile of Triprolidine Hydrochloride Monohydrate: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the anticholinergic properties of Triprolidine hydrochloride monohydrate, a first-generation antihistamine. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative binding affinities, and key experimental protocols for evaluating its antimuscarinic activity.
Executive Summary
Triprolidine is a potent H1 histamine (B1213489) receptor antagonist widely used for the symptomatic relief of allergic conditions.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to sedative effects.[3] Crucially, Triprolidine also exhibits significant anticholinergic (or antimuscarinic) properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] This off-target activity is responsible for a range of physiological effects, including dry mouth, blurred vision, and urinary retention, which can be confounding factors in experimental research.[4][5][6] A thorough understanding of these properties is essential for accurate data interpretation and the design of robust experimental protocols.
Mechanism of Anticholinergic Action
The anticholinergic effects of Triprolidine stem from its competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4] Acetylcholine (ACh) is a key neurotransmitter in the parasympathetic nervous system, mediating a wide array of physiological functions.[7] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) with distinct tissue distributions and signaling pathways.[8]
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. ACh binding to these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Triprolidine, by blocking the binding of acetylcholine to these receptors, inhibits these downstream signaling cascades, leading to its characteristic anticholinergic effects.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor Target | Kᵢ (nM) | Species/Tissue |
| Triprolidine | Muscarinic (non-selective) | 280 | Bovine cerebral cortex |
| Diphenhydramine | Muscarinic (non-selective) | 1.1 | Guinea-pig brain |
| Chlorpheniramine | Muscarinic (non-selective) | 2.2 | Guinea-pig brain |
Kᵢ (inhibition constant) is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The anticholinergic properties of Triprolidine can be characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.
In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay quantifies the binding affinity of a compound to specific muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Kᵢ) of Triprolidine for a specific muscarinic receptor subtype (e.g., M1-M5).
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine or [³H]quinuclidinyl benzilate) and varying concentrations of unlabeled Triprolidine.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent unlabeled muscarinic antagonist like atropine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Triprolidine concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Triprolidine that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Isolated Guinea Pig Ileum Functional Assay
This is a classic pharmacological preparation used to assess the functional antagonism of muscarinic receptors.
Objective: To determine the functional antagonist potency (pA₂) of Triprolidine against a muscarinic agonist.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a section of the terminal ileum.
-
Clean the ileal segment by flushing it with a physiological salt solution (e.g., Tyrode's solution).
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Organ Bath Setup:
-
Suspend an ileum segment in an organ bath containing aerated Tyrode's solution maintained at 37°C.
-
Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a specified period, with regular washing.
-
-
Cumulative Concentration-Response Curve:
-
Establish a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
-
Wash the tissue extensively until the response returns to baseline.
-
-
Antagonist Incubation and Second Curve:
-
Add a known concentration of Triprolidine to the organ bath and allow it to incubate with the tissue for a set period.
-
In the presence of Triprolidine, re-establish the cumulative concentration-response curve for the muscarinic agonist.
-
Repeat this process with several different concentrations of Triprolidine.
-
-
Data Analysis:
-
Plot the log-concentration of the agonist against the response for each concentration of Triprolidine.
-
Determine the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Triprolidine. The x-intercept of the linear regression line provides the pA₂ value, which is a measure of the antagonist's potency.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing anticholinergic properties.
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Caption: Gi-protein coupled muscarinic receptor signaling pathway.
Caption: General experimental workflow for anticholinergic assessment.
Conclusion
This compound possesses notable anticholinergic properties due to its antagonism at muscarinic acetylcholine receptors. This off-target activity is a critical consideration for researchers to avoid potential confounding effects in their studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for the quantitative assessment and understanding of these anticholinergic effects. Further research to delineate the binding affinities of Triprolidine for individual muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
- 1. Triprolidine - Wikipedia [en.wikipedia.org]
- 2. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Triprolidine Hydrochloride used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmcourse.com [pharmcourse.com]
- 6. Triprolidine hydrochloride: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
- 7. benchchem.com [benchchem.com]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Central Nervous System Effects of Triprolidine Hydrochloride Monohydrate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the central nervous system (CNS) effects of triprolidine (B1240482) hydrochloride monohydrate, a first-generation histamine (B1213489) H1 receptor antagonist. By synthesizing data from a range of animal model studies, this document details the neurochemical and behavioral consequences of triprolidine administration, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Neurochemical Effects: A Focus on Histamine and Dopamine (B1211576) Systems
Triprolidine, as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to its characteristic CNS effects.[1][2] Its primary mechanism of action within the CNS is the competitive antagonism of histamine H1 receptors.[1] Histaminergic neurons, originating in the tuberomammillary nucleus of the hypothalamus, project throughout the brain and are crucial for maintaining wakefulness.[1] By blocking these H1 receptors, triprolidine inhibits this arousal-promoting pathway, resulting in sedation and drowsiness.[1]
A key differentiator of triprolidine from other first-generation antihistamines is its minimal interaction with the dopamine system. Studies in awake, freely-moving rats have shown that intravenous administration of triprolidine at doses of 1.0 and 3.0 mg/kg does not significantly alter extracellular dopamine levels in the nucleus accumbens, a critical region for reward and motivation.[3] This is in contrast to other antihistamines like diphenhydramine (B27) and (+)-chlorpheniramine, which have been shown to stimulate dopamine transmission in a manner similar to cocaine.[3] This lack of effect on the dopamine system suggests that the CNS effects of triprolidine are not primarily mediated by interactions with the dopamine transporter and may explain its lower potential for abuse.[3]
Table 1: Neurochemical Effects of Triprolidine in Animal Models
| Parameter | Animal Model | Dosage | Effect | Reference(s) |
| Extracellular Dopamine in Nucleus Accumbens | Rat | 1.0 and 3.0 mg/kg (i.v.) | No significant change | [3] |
Behavioral Effects: Sedation without Stimulation
The neurochemical profile of triprolidine translates to distinct behavioral outcomes in animal models, primarily characterized by sedation and a lack of stimulant properties.
Locomotor Activity
In contrast to psychostimulants that increase locomotor activity, triprolidine does not produce such effects.[3] This aligns with its lack of interaction with the dopamine system.[3] Studies in histamine H1 receptor (H1R) knockout mice have further elucidated the role of this receptor in locomotor activity. H1R-deficient mice exhibit increased locomotor activity during the light phase and decreased ambulation during the dark period, suggesting a disruption in their circadian rhythm of locomotor activity.[4] While total ambulation over 24 hours may not be significantly different from wild-type mice, the timing of activity is altered.[4]
Table 2: Effects of Triprolidine and H1 Receptor Knockout on Locomotor Activity
| Parameter | Animal Model | Condition | Observation | Reference(s) |
| Ambulation | Rat | Triprolidine (1.0-3.0 mg/kg, i.v.) | No significant increase in ambulation or other stimulant-like behaviors. | [3] |
| Locomotor Activity (Light Phase) | H1R Knockout Mice | N/A | Significantly increased compared to wild-type. | [4] |
| Locomotor Activity (Dark Phase) | H1R Knockout Mice | N/A | Decreased compared to wild-type. | [4] |
Catalepsy
Catalepsy, a state of immobility and muscle rigidity, is often used in animal models to predict extrapyramidal side effects in humans, which are typically associated with dopamine receptor blockade.[3] Given that triprolidine does not significantly interact with the dopamine system, it is not expected to induce catalepsy.[3] While direct quantitative studies on triprolidine-induced catalepsy are not prominent in the literature, its pharmacological profile makes it an unlikely candidate to produce such effects. This is in stark contrast to antipsychotic drugs like haloperidol, which are potent dopamine D2 receptor antagonists and reliably induce catalepsy in rodents.
Table 3: Expected Outcome of Triprolidine in a Catalepsy Test
| Behavioral Test | Animal Model | Expected Outcome with Triprolidine | Rationale | Reference(s) |
| Catalepsy Bar Test | Rat/Mouse | No significant increase in descent latency. | Lack of significant interaction with the dopamine system. | [3] |
Sleep and Sedation
The most prominent CNS effect of triprolidine is sedation.[1] This is a direct consequence of its antagonism of wakefulness-promoting histamine H1 receptors in the brain.[1] Studies in H1 receptor knockout mice have provided definitive evidence for the role of this receptor in sleep-wake regulation. These mice exhibit a more consolidated sleep pattern, with fewer brief awakenings and prolonged durations of non-rapid eye movement (NREM) sleep episodes compared to wild-type mice.
Table 4: Effects of H1 Receptor Knockout on Sleep Architecture
| Sleep Parameter | Animal Model | Observation | Reference(s) |
| Brief Awakenings | H1R Knockout Mice | Fewer episodes compared to wild-type. | |
| NREM Sleep Episodes | H1R Knockout Mice | Prolonged duration compared to wild-type. | |
| State Transitions (NREM to Wake) | H1R Knockout Mice | Decreased number compared to wild-type. |
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central and a peripheral zone.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer triprolidine or vehicle control at a predetermined time before the test.
-
Test: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Recording: Record the animal's behavior using a video tracking system.
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity. A decrease in total distance traveled is indicative of sedation.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
Procedure:
-
Training: Train the animals on the rotarod for several days before the experiment to establish a stable baseline performance.
-
Administration: Administer triprolidine or vehicle control.
-
Test: Place the animal on the rotating rod.
-
Recording: Record the latency to fall from the rod. A shorter latency to fall compared to the control group indicates impaired motor coordination, which can be a result of sedation.
Catalepsy Bar Test
Objective: To assess for catalepsy, a state of muscle rigidity.
Apparatus: A horizontal bar elevated at a specific height.
Procedure:
-
Administration: Administer triprolidine, a positive control (e.g., haloperidol), or a vehicle.
-
Test: Gently place the animal's forepaws on the bar.
-
Recording: Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A significant increase in descent latency is indicative of catalepsy.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine concentrations in specific brain regions.
Procedure:
-
Surgery: Surgically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after intravenous administration of triprolidine.
-
Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
Caption: Histamine H1 Receptor Signaling and Triprolidine Inhibition.
Caption: Workflow for Assessing CNS Effects of Triprolidine.
Conclusion
The available evidence from animal models consistently demonstrates that triprolidine hydrochloride monohydrate exerts its primary CNS effects through the antagonism of histamine H1 receptors, leading to sedation. Unlike some other first-generation antihistamines, it does not significantly modulate the central dopamine system, which is reflected in its lack of stimulant and cataleptic properties. The use of H1 receptor knockout models has been instrumental in confirming the specificity of its mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals investigating the CNS profile of H1 receptor antagonists and designing preclinical studies to assess their effects. Further research providing direct quantitative data on the effects of triprolidine in a wider range of behavioral paradigms would be beneficial for a more complete characterization of its CNS profile.
References
Methodological & Application
Triprolidine Hydrochloride Monohydrate: Application Notes for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine (B1240482) hydrochloride monohydrate is a first-generation antihistamine of the alkylamine class, recognized for its potent competitive antagonism of the histamine (B1213489) H1 receptor.[1][2] As a competitive antagonist, it effectively blocks histamine-mediated signaling pathways, making it an invaluable tool for in vitro research into allergic reactions, inflammation, and the physiological roles of the H1 receptor.[2][3] Triprolidine is known to cross the blood-brain barrier, which can lead to sedative effects in vivo.[1][2] This document provides detailed application notes, experimental protocols, and data presentation for the use of triprolidine hydrochloride monohydrate in cell culture studies.
Mechanism of Action
This compound exerts its effects by competitively binding to the histamine H1 receptor, a G protein-coupled receptor (GPCR).[2] By occupying the receptor's binding site, triprolidine prevents the endogenous ligand, histamine, from activating the receptor. This stabilizes the H1 receptor in its inactive state, thereby inhibiting the downstream signaling cascade.[2][3]
The activation of the H1 receptor by histamine typically initiates the Gq/11 signaling pathway.[1][2] This leads to the activation of phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] These signaling events culminate in various cellular responses, including the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[2][5] Triprolidine effectively attenuates these downstream cellular responses by blocking the initial histamine binding.[2]
Data Presentation
The following tables summarize key quantitative data for the in vitro activity of this compound.
Table 1: Histamine H1 Receptor Binding Affinity of Triprolidine
| Parameter | Value | Assay Type | Cell/Tissue Preparation | Radioligand |
| Kᵢ | 1-5 nM | Radioligand Binding Assay | 1321N1 human astrocytoma cells | [³H]mepyramine |
| Kᵢ | 7.7 ± 2.6 nM | Radioligand Binding Assay | Not specified | Not specified |
| Kᵢ (PI Turnover) | 3.2 ± 0.66 nM | Phosphoinositide Turnover Assay | Not specified | Not applicable |
Data sourced from multiple references.[2][6]
Table 2: Functional Potency of Triprolidine
| Parameter | Value | Assay Type | Cell/Tissue Preparation | Notes |
| IC₅₀ | 0.2 µM | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Functional antagonism of histamine-induced response |
Data sourced from reference[1].
Signaling Pathway Diagram
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Triprolidine.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor Affinity (Kᵢ)
This protocol determines the binding affinity of triprolidine for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.[2][7]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.[1][7]
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Non-specific binding control (e.g., 10 µM mianserin).[7]
-
Scintillation cocktail and counter.
-
Glass fiber filters and cell harvester.[2]
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a constant concentration of [³H]-mepyramine (typically at its Kₔ concentration), and the cell membrane preparation.[7]
-
Non-specific Binding: Add a high concentration of a non-radiolabeled antagonist (e.g., mianserin), [³H]-mepyramine, and the cell membrane preparation.[7]
-
Competitive Binding: Add serial dilutions of triprolidine, [³H]-mepyramine, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[7] Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[2]
-
Plot the percentage of specific binding against the logarithm of the triprolidine concentration to determine the IC₅₀ value.[7]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
-
Functional Assay: Intracellular Calcium Mobilization (FLIPR Assay)
This protocol measures the inhibitory effect of triprolidine on histamine-induced intracellular calcium mobilization.[1]
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[2]
-
FLIPR Calcium Assay Kit or a calcium-sensitive dye (e.g., Fluo-4 AM).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]
-
Histamine dihydrochloride.[1]
-
This compound.
-
Fluorometric Imaging Plate Reader (FLIPR).[1]
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.[7]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate for 1 hour at 37°C.[1]
-
Compound Addition: Wash the cells with assay buffer. Add serial dilutions of triprolidine to the cell plate and incubate for 15-30 minutes at room temperature.[1][4]
-
Fluorescence Measurement: Place the cell plate into the FLIPR instrument.[1]
-
Histamine Stimulation: Initiate the assay by adding a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells.[1]
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of histamine for 1-2 minutes. The increase in fluorescence corresponds to the increase in intracellular calcium.[1]
-
Data Analysis: Determine the inhibitory effect of triprolidine by plotting the histamine-induced calcium response against the logarithm of the triprolidine concentration to calculate the IC₅₀ value.[1]
Cell Viability Assay (MTS Assay)
This protocol assesses the cytotoxic effects of triprolidine on a chosen cell line.[8]
Materials:
-
Cells of interest.
-
Complete cell culture medium.[8]
-
96-well clear-bottom cell culture plates.[8]
-
This compound stock solution.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[8]
-
Plate reader capable of measuring absorbance at 490 nm.[8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Add serial dilutions of triprolidine to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other readings.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the triprolidine concentration to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.[8]
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Triprolidine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H1-histamine receptors on human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Robust HPLC Method for the Quantification of Triprolidine Hydrochloride Monohydrate
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Triprolidine hydrochloride monohydrate in bulk drug substance and pharmaceutical formulations. The developed isocratic reverse-phase method is straightforward, offering excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis. The method was developed based on a systematic evaluation of chromatographic conditions to ensure optimal separation and quantification.
Introduction
This compound is a first-generation antihistamine commonly used to alleviate symptoms associated with allergies and the common cold.[1] Accurate and reliable quantification of Triprolidine is crucial for ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive protocol for an HPLC method developed for this purpose, including system suitability criteria and validation parameters.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. This compound is a white crystalline powder, soluble in water and alcohol.[1] It is known to discolor upon exposure to light.[2] The UV absorption spectrum of Triprolidine hydrochloride shows maximum absorbance at approximately 232 nm and 290 nm, with 232 nm often selected for HPLC analysis due to better sensitivity.[3][4][5]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
-
Standard: this compound reference standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase | 65:35 (v/v) mixture of Methanol and 0.1% Orthophosphoric Acid in Water |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.1% solution of orthophosphoric acid in water by adding 1 mL of orthophosphoric acid to 1000 mL of purified water. Mix thoroughly. The mobile phase is prepared by mixing this aqueous solution with methanol in a 35:65 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-10 µg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. The system suitability solution (typically a mid-range standard) is injected five times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
The developed method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Parameter | Concentration Range | Result |
| Linearity (r²) | 1.01 - 10.05 µg/mL | > 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 100% of test concentration | < 2.0% |
| - Intermediate Precision | 100% of test concentration | < 2.0% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |
| Robustness | Varied Flow Rate, Mobile Phase Composition, Temperature | No significant impact on results |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[6][[“]] Triprolidine hydrochloride is subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation. The developed method should effectively separate the intact drug from any degradation products. Studies have shown that Triprolidine undergoes significant degradation in alkaline and oxidative conditions.[5][[“]]
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Relationship of HPLC System Components.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in a quality control environment. The method is specific, linear, accurate, and precise. The inclusion of forced degradation studies demonstrates its stability-indicating capabilities, ensuring that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.
References
- 1. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Development, Validation & Stress Degradation Studies Of Triprolidine By Reverse Phase-high Performance Liquid Chromatographgy (Rp-hplc) - Neliti [neliti.com]
- 6. ijpda.org [ijpda.org]
- 7. consensus.app [consensus.app]
Application Notes and Protocols for the Spectrophotometric Determination of Triprolidine Hydrochloride Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triprolidine hydrochloride monohydrate is a potent histamine (B1213489) H1-receptor antagonist widely used in pharmaceutical formulations for the symptomatic relief of allergic conditions.[1][2] Accurate and reliable quantification of Triprolidine HCl in these formulations is crucial for ensuring their safety and efficacy. Spectrophotometry, owing to its simplicity, cost-effectiveness, and accessibility, presents a robust analytical technique for this purpose.[3] These application notes provide detailed protocols for the determination of Triprolidine HCl in solutions using various spectrophotometric methods, including direct UV, derivative, and visible spectrophotometry.[4]
Principle of Spectrophotometry
Spectrophotometry is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[4] This principle allows for the quantitative determination of a substance by measuring its absorbance at a specific wavelength.
I. Direct UV Spectrophotometry
This method involves measuring the intrinsic ultraviolet absorbance of Triprolidine HCl in a suitable solvent. It is a straightforward and rapid technique suitable for routine quality control.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[4]
2. Reagents and Materials:
-
Triprolidine HCl reference standard
-
Whatman filter paper[4]
3. Preparation of Standard Stock Solution:
-
Accurately weigh approximately 10 mg of the Triprolidine HCl reference standard.[4]
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl to achieve a concentration of 100 µg/mL.[4]
4. Preparation of Sample Solution (from Tablets):
-
Accurately weigh a portion of the powder equivalent to 10 mg of Triprolidine HCl and transfer it to a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Bring the solution to room temperature and dilute to the mark with 0.1 N HCl.
-
Filter the solution using Whatman filter paper.[4]
-
Further dilute the filtrate with 0.1 N HCl to obtain a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL).[4]
5. Measurement:
-
Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for Triprolidine HCl in 0.1 N HCl is approximately 290 nm.[5][7]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a 0.1 N HCl blank.
6. Calibration Curve:
-
Prepare a series of dilutions from the standard stock solution to cover the expected concentration range of the sample.
-
Measure the absorbance of each dilution at the λmax.
-
Plot a graph of absorbance versus concentration to establish the calibration curve.
7. Calculation:
-
Determine the concentration of Triprolidine HCl in the sample solution from the calibration curve.
Quantitative Data Summary: UV Spectrophotometry
| Parameter | Value | Solvent | Reference |
| λmax | ~290 nm | 0.1 N HCl | [5][7] |
| Linearity Range | 5 - 70 µg/mL | 0.1 N HCl | [5] |
| Recovery | 99.6% - 100% | 0.1 N HCl | [5] |
Experimental Workflow: Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Determination.
II. Derivative Spectrophotometry
Derivative spectrophotometry enhances the resolution of overlapping spectra, which is particularly useful for the analysis of Triprolidine HCl in multi-component formulations. This method utilizes the first or higher-order derivatives of the absorbance spectrum.[4]
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer capable of derivative spectral analysis.
2. Reagents and Materials:
-
As per Direct UV Spectrophotometry.
3. Solution Preparation:
-
Prepare standard and sample solutions as described in the Direct UV Spectrophotometry protocol, typically using methanol as the solvent.
4. Measurement:
-
Scan the absorbance spectra of the standard and sample solutions from 200-400 nm.
-
Generate the first-order derivative spectra.
-
For simultaneous determination with pseudoephedrine, the absorbance of Triprolidine is measured at the zero-crossing point of pseudoephedrine (e.g., 246.20 nm).
5. Calibration and Calculation:
-
Construct a calibration curve by plotting the derivative absorbance values against the concentration of the standard solutions.
-
Determine the concentration of Triprolidine HCl in the sample from the calibration curve.
Quantitative Data Summary: First-Order Derivative Spectrophotometry
| Parameter | Value | Solvent | Reference |
| Measurement Wavelength | 246.20 nm | Methanol | |
| Linearity Range | 2 - 10 µg/mL | Methanol | [8] |
| Correlation Coefficient (r²) | ~0.9950 | Methanol | |
| Accuracy (Recovery) | 99% - 101.5% | Methanol |
III. Visible Spectrophotometry (Colorimetric Method)
This approach involves the reaction of Triprolidine HCl with a chromogenic reagent to form a colored complex, the absorbance of which is then measured in the visible region.[4] This method can offer enhanced selectivity.
Experimental Protocol (Using Dichloronitrobenzene)
1. Instrumentation:
-
A UV-Visible spectrophotometer.
2. Reagents and Materials:
-
Triprolidine HCl reference standard
-
Dichloronitrobenzene solution
-
Alkaline medium (e.g., Sodium Hydroxide solution)
-
Distilled water
3. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Triprolidine HCl (e.g., 1.0 mg/mL) in distilled water.[1]
-
For samples from syrup, dissolve a known quantity in distilled water, centrifuge if turbid, and dilute to a suitable concentration.[1]
4. Color Development:
-
To an aliquot of the standard or sample solution, add the dichloronitrobenzene reagent in an alkaline medium.[1]
-
Heat the mixture (e.g., 65°C for 45 seconds) to facilitate the formation of an orange-colored complex.[1]
5. Measurement:
-
Measure the absorbance of the resulting solution at its λmax, which is approximately 440 nm.[1]
6. Calibration and Calculation:
-
Prepare a calibration curve using a series of standard concentrations that have undergone the color development procedure.
-
Determine the concentration of Triprolidine HCl in the sample from the calibration curve.[1]
Quantitative Data Summary: Visible Spectrophotometry
| Reagent | λmax | Linearity Range | Reference |
| Dichloronitrobenzene | 440 nm | 0.05 - 0.15 mg/mL | [1] |
| m-Dinitrobenzene | 550 nm | 0.01 - 2 mg/10 mL | [3] |
| Bromocresol Green (BCG) | 415 nm | 2.50 - 15.0 µg/mL | [2][9] |
| Bromophenol Blue (BPB) | 410 nm | 2.50 - 15.0 µg/mL | [2][9] |
Experimental Workflow: Visible Spectrophotometry
Caption: Workflow for Visible Spectrophotometric Determination.
Method Validation Parameters
For robust and reliable results, the chosen spectrophotometric method should be validated according to ICH guidelines.[2] Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
Conclusion
The spectrophotometric methods detailed in these application notes are simple, rapid, and suitable for the routine quality control analysis of Triprolidine Hydrochloride in pharmaceutical formulations.[4] The selection of a specific method will depend on the nature of the formulation, the presence of potential interfering substances, and the instrumentation available. For multi-component dosage forms, derivative or visible spectrophotometry may be more appropriate to mitigate spectral interference.[4]
References
- 1. paspk.org [paspk.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Triprolidine Hydrochloride Tablets [drugfuture.com]
- 7. Triprolidine Hydrochloride [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Triprolidine Hydrochloride Monohydrate Testing in Animal Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of allergic rhinitis (AR) suitable for evaluating the efficacy of Triprolidine hydrochloride monohydrate, a first-generation histamine (B1213489) H1 receptor antagonist. Detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows are included to facilitate study design and execution.
Introduction to Allergic Rhinitis and this compound
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, triggered by allergen exposure. The subsequent immune response leads to the release of inflammatory mediators, most notably histamine from mast cells, resulting in characteristic symptoms such as sneezing, rhinorrhea (runny nose), nasal congestion, and itching.[1][2] this compound is an antihistamine that competitively blocks histamine H1 receptors, thereby mitigating the symptoms associated with the early phase of the allergic reaction.[3]
Animal Models of Allergic Rhinitis
Rodent models, particularly mice and guinea pigs, are widely used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.[4] The most common method for inducing AR in these models is through sensitization and subsequent challenge with an allergen, frequently ovalbumin (OVA).[5][6]
Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
The OVA-induced murine model is a well-established and widely utilized non-invasive model for studying IgE-regulated allergic respiratory disorders. This model closely mimics the pathological signs and symptoms of human AR, including sneezing, nasal rubbing, mucosal edema, and increased levels of IgE.[5] BALB/c mice are often preferred for these studies as they exhibit a Th2-biased immune response, which is characteristic of allergic inflammation.[7]
Ovalbumin (OVA)-Induced Allergic Rhinitis in Guinea Pigs
Guinea pigs are also a suitable model for AR research as their allergic responses, including sneezing, nose rubbing, and nasal blockade, closely resemble those in humans.[1][6] The guinea pig model allows for the assessment of various physiological parameters and is effective for profiling the efficacy of different classes of anti-allergic drugs.[8]
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., saline or distilled water)
Procedure:
-
Sensitization Phase:
-
On days 0, 7, and 14, sensitize the mice by intraperitoneal (i.p.) injection of 0.2 mL of a suspension containing 50 µg of OVA and 2 mg of Al(OH)₃ in PBS.[5]
-
A control group should receive i.p. injections of PBS with Al(OH)₃ only.
-
-
Challenge Phase:
-
From day 21 to day 28, challenge the sensitized mice daily by intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.[5]
-
The control group should receive an i.n. challenge with PBS.
-
-
Treatment:
-
Administer this compound (dissolved in a suitable vehicle) orally or intraperitoneally at the desired dose(s) 30-60 minutes prior to the OVA challenge during the challenge phase.
-
A vehicle control group of sensitized and challenged animals should be included.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Immediately after the final OVA challenge, observe each mouse for a period of 15-30 minutes.
-
Record the frequency of sneezing and nasal rubbing events.
-
-
Sample Collection and Analysis (Optional):
-
After the final observation period, collect blood samples for the measurement of serum OVA-specific IgE levels by ELISA.
-
Perform nasal lavage to collect nasal lavage fluid (NLF) for the analysis of inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Excise nasal mucosal tissue for histopathological examination (e.g., H&E staining for eosinophil infiltration).
-
Protocol 2: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
Materials:
-
Dunkin-Hartley guinea pigs (male)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃)
-
Saline, sterile
-
This compound
-
Vehicle control
Procedure:
-
Sensitization Phase:
-
On days 1, 3, and 5, sensitize the guinea pigs by i.p. injection of 1 mL of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.
-
-
Challenge Phase:
-
On day 19, and subsequently as required, challenge the sensitized guinea pigs by intranasal instillation of 0.1 mL of 1% OVA solution into each nostril.
-
-
Treatment:
-
Administer this compound orally at the desired dose(s) 1-2 hours prior to the OVA challenge.
-
Include a vehicle control group of sensitized and challenged animals.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Observe the animals for 30 minutes immediately following the OVA challenge.
-
Record the number of sneezes and the frequency of nose rubbing.
-
Nasal blockade can also be assessed using appropriate equipment if available.[1]
-
-
Sample Collection and Analysis (Optional):
-
Collect blood for the determination of anti-OVA IgE and IgG titers.
-
Perform nasal lavage to analyze inflammatory cell counts and cytokine levels (e.g., IL-4).[8]
-
Conduct histopathological analysis of the nasal mucosa.
-
Data Presentation
Quantitative data from these studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Representative Efficacy of a First-Generation Antihistamine (Chlorpheniramine) on Allergic Cough in OVA-Sensitized Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (mean ± SEM) | % Inhibition |
| Vehicle Control | - | 25.3 ± 3.1 | - |
| Chlorpheniramine | 0.1 | 18.5 ± 2.9 | 26.9% |
| Chlorpheniramine | 0.3 | 12.1 ± 2.5 | 52.2% |
| Chlorpheniramine | 1.0 | 7.8 ± 1.9 | 69.2% |
| Chlorpheniramine | 3.0 | 4.2 ± 1.1* | 83.4% |
*p < 0.05 compared to vehicle control. Data adapted from a study on allergic cough, a related allergic airway response.[9]
Table 2: Representative Efficacy of a First-Generation Antihistamine (Clemastine) on Nasal Symptoms in a Human Allergen Challenge Model
| Treatment Group | Time of Administration Before Challenge | Number of Sneezes (mean) | Reduction vs. Placebo | Rhinorrhea Score (mean) | Reduction vs. Placebo |
| Placebo | - | 8.5 | - | 1.8 | - |
| Clemastine (B1669165) (0.5 mg) | 1 hour | 4.2 | 50.6% | 1.5 | 16.7% |
| Clemastine (0.5 mg) | 4 hours | 2.1 | 75.3% | 1.1 | 38.9% |
| Clemastine (0.5 mg) | 6 hours | 2.3 | 72.9% | 1.0* | 44.4% |
*p < 0.05 compared to placebo. This data is from a human clinical study but illustrates the expected effects on key rhinitis symptoms.[10]
Table 3: Expected Outcomes of this compound in Animal Models of Allergic Rhinitis
| Parameter | Expected Outcome with Triprolidine Treatment |
| Behavioral | |
| Sneezing Frequency | Significant reduction |
| Nasal Rubbing Frequency | Significant reduction |
| Immunological | |
| Serum OVA-specific IgE | No significant change expected with acute treatment |
| Inflammatory Markers (in NLF) | |
| Eosinophil Count | Potential reduction in late-phase response |
| Histamine Levels | No direct effect on release, but blocks receptor action |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Potential for downstream reduction in chronic models |
| Histopathology | |
| Eosinophil Infiltration in Nasal Mucosa | Potential reduction in late-phase response |
Visualizations
Signaling Pathway of Allergic Rhinitis
The following diagram illustrates the key molecular and cellular events in the pathophysiology of allergic rhinitis, from initial allergen exposure to the manifestation of symptoms.
Caption: Allergic rhinitis signaling cascade.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the efficacy of this compound in an animal model of allergic rhinitis.
Caption: Workflow for antihistamine efficacy testing.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound for the treatment of allergic rhinitis. While direct quantitative data for Triprolidine in these models is limited in publicly available literature, the provided representative data for other first-generation antihistamines can serve as a valuable guide for experimental design and data interpretation. Careful adherence to these protocols and comprehensive assessment of both behavioral and immunological endpoints will yield valuable insights into the therapeutic potential of this compound.
References
- 1. Overview on the pathomechanisms of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Effect of diphenhydramine and cetirizine on immediate and late-phase cutaneous allergic reactions in healthy dogs: a randomized, double-blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 8. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low dose clemastine inhibits sneezing and rhinorrhea during the early nasal allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Triprolidine Hydrochloride Monohydrate for Oral Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine (B1240482) hydrochloride monohydrate is a first-generation histamine (B1213489) H1 receptor antagonist used in the symptomatic relief of allergic conditions.[1] In preclinical research, particularly in rodent models such as rats, the development of a consistent and bioavailable oral formulation is crucial for accurate pharmacological and toxicological assessments. Triprolidine acts as a competitive antagonist at the H1 receptor, which is a G-protein coupled receptor that, upon activation by histamine, initiates a signaling cascade through the Gq protein subunit.[2][3] This document provides detailed application notes and protocols for the preparation of Triprolidine hydrochloride monohydrate solutions for oral administration in rats, ensuring reproducible and effective delivery for in vivo studies.
Data Presentation
Physicochemical Properties and Solubility
Proper dissolution is fundamental for the accurate and reproducible administration of this compound. The solubility of Triprolidine HCl in various common laboratory solvents is summarized below. It is generally soluble in water, with its solubility being pH-dependent.[4] The compound is more stable in acidic to neutral solutions (pH 4-7).[5] It is also known to be photosensitive, so protection from light is recommended.[6][7]
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility | Appearance | Reference |
| Water | 50 mg/mL | Clear, colorless to yellow solution | [8] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (ultrasonication may be needed) | Clear solution | [1] |
| 0.1 N HCl | 337.74 mg/mL | - | [9] |
| Phosphate Buffer (pH 7.4) | 394.79 mg/mL | - | [9] |
| Alcohol | 1 part in 1.5 parts solvent | - | [8] |
| Chloroform | 1 part in less than 1 part solvent | - | [8] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 100 mg/mL (ultrasonication may be needed) | - | [1] |
Table 2: Example Vehicle Compositions for In Vivo Oral Administration in Rats
| Vehicle Composition | Maximum Solubility | Reference |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
In Vivo Administration and Dosage in Rats
The appropriate dosage of this compound can vary based on the experimental design. Below are examples of dosages that have been used in rat studies.
Table 3: Reported Dosages of Triprolidine in Rats
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Fischer 344 Rat | Oral (in feed) | 250, 1000, or 2000 ppm | Standard diet | [10][11] |
| Sprague-Dawley Rat | Intrathecal injection | 292.81 - 1467.20 µg/kg | Not specified | [1] |
| Rat | Oral (LD50) | 840 mg/kg | Not specified |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Solution for Oral Gavage
This protocol is suitable for studies where the required concentration of this compound is within its aqueous solubility limits.
Materials:
-
This compound powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile tubes
-
Analytical balance
-
Rat oral gavage needles (16-18 gauge, 2-3 inches in length)
-
Syringes
Procedure:
-
Calculate the required amount of Triprolidine HCl:
-
Determine the desired dose in mg/kg.
-
Determine the dosing volume. A common oral gavage volume for rats is 10-20 mL/kg.[12]
-
Calculate the final concentration needed in mg/mL.
-
Amount (mg) = Desired Dose (mg/kg) * Animal Weight (kg)
-
Volume (mL) = Dosing Volume (mL/kg) * Animal Weight (kg)
-
Concentration (mg/mL) = Amount (mg) / Volume (mL)
-
-
Weigh the Triprolidine HCl powder accurately using an analytical balance.
-
Dissolution:
-
Add the weighed powder to a sterile tube.
-
Add the calculated volume of sterile water or PBS to achieve the final desired concentration.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
-
Administration:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12]
-
Gently restrain the rat and insert the gavage needle into the esophagus.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.[12][13]
-
Protocol 2: Preparation of a Co-Solvent Formulation for Oral Gavage
This protocol is for concentrations that may exceed the aqueous solubility or for specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile tubes
-
Analytical balance
-
Rat oral gavage needles
-
Syringes
Procedure:
-
Calculate the required amounts of Triprolidine HCl and each vehicle component based on the desired final concentration and volume.
-
Weigh the Triprolidine HCl powder accurately.
-
Dissolution (prepare fresh daily):
-
Add the required volume of DMSO to the Triprolidine HCl powder and vortex until dissolved.
-
Add the required volume of PEG300 and vortex to mix.
-
Add the required volume of Tween-80 and vortex to mix.
-
Finally, add the required volume of sterile saline and vortex thoroughly to ensure a homogenous solution.
-
-
Administration:
-
Follow the same administration procedure as described in Protocol 1.
-
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Histamine H1 receptor and the antagonistic action of Triprolidine. Histamine binding to the H1 receptor activates a Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular responses. Triprolidine, as an antagonist, blocks the binding of histamine to the receptor, thereby inhibiting this cascade.
Caption: Histamine H1 receptor signaling and Triprolidine's antagonistic action.
Experimental Workflow for Oral Formulation Preparation and Administration
This diagram outlines the general workflow from initial calculations to post-administration monitoring for an in vivo study in rats.
Caption: Workflow for preparing and administering oral Triprolidine in rats.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108434097A - A kind of hydrochloric triprolidine oral solution of stabilization and preparation method thereof - Google Patents [patents.google.com]
- 6. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Triprolidine: 104-Week Feeding Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triprolidine: 104-week feeding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
In Vivo Experimental Protocols for Triprolidine Hydrochloride Monohydrate: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vivo experimental studies of Triprolidine hydrochloride monohydrate, a first-generation histamine (B1213489) H1 receptor antagonist. This guide includes summaries of quantitative data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a competitive antagonist of the histamine H1 receptor. By binding to this receptor, it blocks the action of histamine, a key mediator of allergic responses. This antagonism prevents the downstream signaling cascade that leads to symptoms such as sneezing, itching, and inflammation. As a first-generation antihistamine, Triprolidine can cross the blood-brain barrier, which can lead to sedative effects.
Data Presentation
The following tables summarize quantitative data from various in vivo studies involving this compound.
Table 1: In Vivo Efficacy of Triprolidine in a Mouse Model of IgE-Mediated Anaphylaxis
| Animal Model | Treatment | Dosage | Primary Outcome | Efficacy | Reference |
| BALB/c Mice | Triprolidine | 200 µg (i.p.) | Inhibition of maximum temperature drop | 44.9 ± 4.0% suppression | [1] |
Table 2: Long-Term Dietary Administration of Triprolidine in Rats
| Animal Model | Dietary Concentration (as free base) | Duration | Notable Observations | Reference |
| Fischer 344 Rats | 0 ppm (Control) | Up to 2 years | - | [2][3] |
| 250 ppm | Up to 2 years | Extended survival in males and females. | [2][3] | |
| 1000 ppm | Up to 2 years | Significantly less body weight gain in high-dose males and females compared to controls. | [2][3] | |
| 2000 ppm | Up to 2 years | Decreased incidence of several types of lesions and neoplasms. | [2][3] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor initiates a signaling cascade that results in various allergic symptoms. Triprolidine acts by blocking this initial step.
General Experimental Workflow for In Vivo Antihistamine Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of an antihistamine like Triprolidine in an animal model of allergy.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Mice
This model is used to evaluate the efficacy of antihistamines in reducing the symptoms of allergic rhinitis.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., another known antihistamine)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[4]
-
-
Drug Administration:
-
From day 14 to day 21, administer this compound (at desired doses, e.g., 10 mg/kg, i.p.) or vehicle to the respective treatment groups, once daily. A positive control group can also be included.
-
-
Allergen Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal instillation of 10 µL of 1% OVA solution into each nostril (total 20 µL).[4]
-
-
Symptom Assessment:
-
After the final OVA challenge on day 23, observe and count the number of sneezes and nasal rubbing movements for 15 minutes.
-
-
Data Analysis:
-
Compare the mean number of sneezes and nasal rubs between the Triprolidine-treated groups and the vehicle-treated group. Calculate the percentage inhibition of symptoms.
-
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.
Materials:
-
Dunkin-Hartley guinea pigs
-
Histamine dihydrochloride (B599025)
-
This compound
-
Vehicle (e.g., saline)
-
Whole-body plethysmograph
Procedure:
-
Drug Administration:
-
Administer this compound (at desired doses) or vehicle to the guinea pigs via an appropriate route (e.g., intraperitoneal or oral).
-
-
Histamine Challenge:
-
After a set pretreatment time (e.g., 30-60 minutes), place the animals in a whole-body plethysmograph and expose them to an aerosol of histamine dihydrochloride solution (e.g., 0.1%).
-
-
Measurement of Bronchoconstriction:
-
Record respiratory parameters such as airway resistance (Raw) and parenchymal damping (G) and elastance (H) to assess the level of bronchoconstriction.[5]
-
-
Efficacy Endpoint:
-
The primary endpoint is the percentage of protection against histamine-induced bronchoconstriction. This is calculated by comparing the changes in respiratory parameters in the Triprolidine-treated groups to the vehicle-treated control group. Antihistamines have been shown to markedly reduce ovalbumin-induced increases in Raw, G, and H.[5][6]
-
Passive Cutaneous Anaphylaxis (PCA) in Rodents
The PCA model is used to evaluate the effect of drugs on IgE-mediated mast cell degranulation and subsequent vascular permeability.
Materials:
-
BALB/c mice or Wistar rats
-
Anti-dinitrophenol (DNP) IgE monoclonal antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Sensitization:
-
Inject anti-DNP IgE monoclonal antibodies intradermally into the ears or shaved dorsal skin of the animals.[7]
-
-
Drug Administration:
-
23 hours after sensitization, and 1 hour before the antigen challenge, administer this compound or vehicle to the respective treatment groups.
-
-
Antigen Challenge and Vascular Permeability Assessment:
-
24 hours after sensitization, intravenously inject a mixture of DNP-HSA and Evans blue dye.[7]
-
-
Quantification of Dye Extravasation:
-
After a set time (e.g., 30 minutes), sacrifice the animals and excise the injected skin sites.
-
Extract the Evans blue dye from the tissue using formamide (B127407) and quantify the amount of extravasated dye by measuring the absorbance at 620 nm.
-
-
Data Analysis:
-
Compare the amount of dye extravasation in the Triprolidine-treated groups to the vehicle-treated group to determine the percentage inhibition of the PCA reaction.
-
These protocols provide a framework for the in vivo evaluation of this compound. Researchers should optimize dosages, timings, and specific procedural details based on their experimental objectives and institutional guidelines for animal care and use.
References
- 1. Optimizing drug inhibition of IgE-mediated anaphylaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triprolidine: 104-week feeding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triprolidine: 104-Week Feeding Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA alleviates ovalbumin-induced allergic rhinitis symptoms by inhibiting Th2 cytokine production and mast cell histamine release in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of bronchoconstriction in sensitized guinea pigs: efficacy of common prophylactic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
Application Notes and Protocols for Cell-based Screening of Triprolidine Hydrochloride Monohydrate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine hydrochloride monohydrate is a first-generation antihistamine that primarily functions as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2][3][4][5][6][7] By competitively binding to H1 receptors on various effector cells, it blocks the action of endogenous histamine, providing relief from allergic symptoms such as rhinitis and urticaria.[2][3][4] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G proteins.[1][8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in the downstream signaling that leads to allergic and inflammatory responses.[1][9] Triprolidine, by blocking histamine's binding, effectively inhibits this entire cascade.[1] Some studies also suggest that Triprolidine may act as an inverse agonist, stabilizing the H1 receptor in an inactive conformation and reducing its basal activity.[1]
These application notes provide detailed protocols for two distinct cell-based assays to screen and characterize the activity of this compound: a primary Calcium Flux Assay and a secondary Histamine Release Assay.
Key Signaling Pathway
The primary mechanism of action of Triprolidine involves the blockade of the histamine H1 receptor-mediated signaling pathway. The following diagram illustrates this pathway.
References
- 1. This compound | 6138-79-0 | Benchchem [benchchem.com]
- 2. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triprolidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: Preparation of Triprolidine Hydrochloride Monohydrate Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triprolidine hydrochloride monohydrate is a potent first-generation antihistamine that acts as a selective antagonist and inverse agonist at the histamine (B1213489) H1 receptor.[1][2] It competitively blocks the binding of histamine, thereby inhibiting the downstream signaling cascade that triggers allergic and inflammatory responses.[2][3] Due to its high affinity and well-characterized activity, Triprolidine is an essential tool for in vitro studies of H1 receptor pharmacology, often serving as a positive control in receptor binding and functional assays.[4]
Accurate and reproducible experimental results depend critically on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols for preparing this compound stock solutions in both aqueous and organic solvents, along with guidelines for storage, stability, and a practical application in a cell-based assay.
Physicochemical and Solubility Data
Proper dissolution is fundamental for achieving accurate compound concentrations. The key properties and solubility of this compound are summarized below.
| Property | Value | References |
| Chemical Name | (E)-2-[3-(1-pyrrolidinyl)-1-p-tolylpropenyl]pyridine monohydrochloride monohydrate | [5] |
| CAS Number | 6138-79-0 | [1] |
| Molecular Formula | C₁₉H₂₅ClN₂O | [1] |
| Molecular Weight | 332.87 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Solubility in Water | ≥ 87.5 mg/mL (262.87 mM); Soluble 1 in 2 of water | [6][7][8] |
| Solubility in DMSO | ≥ 47.83 mg/mL (143.69 mM); up to 100 mg/mL with sonication | [1][7][8][9] |
| Solubility in Ethanol | Soluble (1 in 1.5 of solvent) | [5][9] |
Safety Precautions
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[10] Adherence to standard laboratory safety protocols is required.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11]
-
Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[11][12]
-
Exposure: In case of contact with skin or eyes, rinse thoroughly with plenty of water.[10][13] If swallowed, rinse mouth and seek medical attention.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][11]
Experimental Protocols
4.1. Materials and Equipment
-
This compound powder (CAS: 6138-79-0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water or Phosphate-Buffered Saline (PBS)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile conical or microcentrifuge tubes
-
Sterile 0.22 µm syringe filters
-
Pipettes and sterile tips
4.2. Protocol 1: Preparation of High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is ideal for preparing a concentrated stock for long-term storage and subsequent dilution into aqueous media for experiments.
-
Calculation: Calculate the mass of this compound needed.
-
Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 100 mM (0.1 M) stock:
-
Mass = 0.1 mol/L x 0.001 L x 332.87 g/mol x 1000 mg/g = 33.29 mg
-
-
-
Weighing: Accurately weigh the calculated amount of powder and place it in a sterile tube.
-
Dissolution: Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic water bath to aid dissolution.[7][8] Gentle warming (e.g., 37°C) can also be applied.[9]
-
Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[7][9][14]
4.3. Protocol 2: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL)
Aqueous stocks are often used for direct application in certain assays but typically have shorter stability.
-
Calculation: Determine the required mass.
-
Example for 5 mL of a 10 mg/mL stock:
-
Mass = 10 mg/mL x 5 mL = 50 mg
-
-
-
Weighing: Accurately weigh 50 mg of powder and place it in a sterile 15 mL conical tube.
-
Dissolution: Add 5 mL of sterile deionized water or PBS.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. An ultrasonic bath can be used if needed.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a final sterile container.
-
Storage: It is highly recommended to prepare aqueous solutions fresh on the day of use.[9] If short-term storage is necessary, store at 2-8°C, protected from light, for no more than a few days.[5][9]
Caption: Workflow for preparing Triprolidine stock and working solutions.
Application Protocol: H1 Receptor-Mediated Calcium Flux Assay
This protocol describes a cell-based functional assay to measure the inhibitory effect of Triprolidine on histamine-induced calcium mobilization, a hallmark of H1 receptor activation.[15]
5.1. Methodology
-
Cell Culture: Plate cells expressing the histamine H1 receptor (e.g., HEK293-H1R) into a 96-well, black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation:
-
Prepare a histamine agonist solution in assay buffer at a concentration that elicits a robust response (e.g., 2x the EC₈₀).
-
Prepare serial dilutions of the Triprolidine stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (assay buffer with the same final DMSO concentration as the highest Triprolidine dose).
-
-
Antagonist Treatment: Add the Triprolidine serial dilutions and vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence.
-
Add the histamine agonist solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the logarithm of the Triprolidine concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.[15]
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 6138-79-0 | Benchchem [benchchem.com]
- 3. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 6. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. kmpharma.in [kmpharma.in]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Triprolidine Hydrochloride Monohydrate as a Positive Control in Histamine H1 Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine hydrochloride monohydrate is a potent, first-generation antihistamine that acts as a selective competitive antagonist and inverse agonist at the histamine (B1213489) H1 receptor.[1][2] Its well-characterized, high-affinity binding and functional antagonism make it an ideal positive control for in vitro assays designed to identify and characterize novel H1 receptor antagonists. These application notes provide detailed protocols for utilizing Triprolidine in two key assays: a radioligand binding assay to determine receptor affinity and a calcium flux assay to measure functional antagonism.
Mechanism of Action: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein.[3][4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses.[3][4] Triprolidine competitively binds to the H1 receptor, preventing histamine binding and subsequent activation of this signaling pathway.[5]
Data Presentation
The following tables summarize the quantitative data for Triprolidine and other selected H1 receptor antagonists, providing a comparative reference for experimental results.
Table 1: Comparative Receptor Binding Affinity (Ki) of H1 Receptor Antagonists
| Compound | Generation | Receptor | Ki (nM) |
| Triprolidine | First | Human H1 | ~1-5 [6] |
| Diphenhydramine | First | Human H1 | 16[7] |
| Chlorpheniramine | First | Human H1 | 3.2[7] |
| Levocetirizine | Second | Human H1 | 3.0 |
| Desloratadine | Second | Human H1 | 0.4 |
| Fexofenadine | Second | Human H1 | 10.0 |
| Note: Ki values are compiled from various sources and can vary based on experimental conditions. A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Potency (IC50) of H1 Receptor Antagonists in Calcium Flux Assays
| Compound | Assay Type | Cell Line/Tissue | IC50 (µM) |
| trans-Triprolidine | Calcium Flux | Mouse preoptic/anterior hypothalamic neurons | 0.2 [6] |
| Mepyramine | Calcium Flux | HEK293 | Not Specified |
| Diphenhydramine | Calcium Flux | CHO-K1 | Not Specified |
| Note: IC50 values are highly dependent on assay conditions, including cell type, agonist concentration, and incubation times. |
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Triprolidine.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the histamine H1 receptor using a competitive binding assay with Triprolidine as a positive control.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a commonly used H1 antagonist radioligand).
-
Positive Control: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the H1 receptor to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay Buffer.
-
Non-specific Binding: Non-specific binding control.
-
Positive Control: Serial dilutions of Triprolidine.
-
Test Compound: Serial dilutions of the test compound.
-
-
Add [³H]-mepyramine to all wells at a final concentration near its Kd (typically 1-5 nM).
-
Add the cell membrane preparation to each well to initiate the binding reaction (typically 10-20 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor (Triprolidine or test compound) concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the H1 receptor radioligand binding assay.
Calcium Flux Assay for H1 Receptor Functional Antagonism
This protocol measures the ability of a test compound to inhibit histamine-induced intracellular calcium release in cells expressing the H1 receptor, with Triprolidine serving as a positive control.
Materials and Reagents:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293, CHO).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127 (to aid in dye loading).
-
Agonist: Histamine.
-
Positive Control: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed cells into black, clear-bottom 96- or 384-well plates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in Assay Buffer, often containing Pluronic F-127 to prevent dye aggregation.[8]
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 30-60 minutes.[8]
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Incubation (Antagonist Pre-treatment):
-
Add serial dilutions of Triprolidine (positive control) or the test compound to the appropriate wells.
-
Include vehicle-only wells as a negative control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.[8]
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence kinetic plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of histamine into the wells at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response).
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the histamine-induced response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Histamine ELISA Kits [thermofisher.com]
- 4. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 5. This compound | 6138-79-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Triprolidine Hydrochloride Monohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques essential for the characterization of Triprolidine (B1240482) hydrochloride monohydrate throughout its synthesis. The protocols detailed below are designed to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API).
Chromatographic Analysis
Chromatographic techniques are fundamental for separating and quantifying Triprolidine hydrochloride from its starting materials, by-products, and potential degradation products. High-Performance Liquid Chromatography (HPLC) is the primary method for assay and purity determination.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
HPLC is a versatile and precise method for the quantitative analysis of Triprolidine hydrochloride.
Table 1: HPLC Method Parameters for Triprolidine Hydrochloride Analysis
| Parameter | Method 1 (Assay) | Method 2 (Purity & Impurities) |
| Column | C18 (250 x 4.6 mm, 5 µm) | ACE LC-Si (15.0 cm x 4.6mm, 5.0 µm) |
| Mobile Phase | Methanol: Water (80:20 v/v), pH 3.0 with orthophosphoric acid[1] | Ammonium acetate (B1210297) in deionized water and absolute ethanol[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection | UV at 246.20 nm[1] | UV at 232 nm[2] |
| Injection Volume | 10 µL[3] | Not Specified |
| Linearity Range | 5-25 µg/mL[1] | 0.057-17.058 mg/mL[2] |
| Limit of Quantification (LOQ) | Not Specified | 0.00208 mg/mL[2] |
Experimental Protocol for HPLC Analysis (Method 1):
-
Mobile Phase Preparation: Prepare a mixture of Methanol and Water in an 80:20 ratio. Adjust the pH to 3.0 using orthophosphoric acid. Filter and degas the mobile phase prior to use.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve USP Triprolidine Hydrochloride Reference Standard (RS) in 0.01 N hydrochloric acid to obtain a known concentration of about 0.05 mg/mL.[3]
-
Sample Solution Preparation: For bulk drug substance, accurately weigh and dissolve the synthesized Triprolidine hydrochloride monohydrate in the mobile phase to achieve a concentration within the linearity range. For dosage forms, transfer a quantity equivalent to 2.5 mg of triprolidine hydrochloride to a 50-mL volumetric flask, dissolve in and dilute to volume with 0.01 N hydrochloric acid.[3]
-
Chromatographic Run: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min. Inject 10 µL of the standard and sample solutions.[1][3]
-
Data Analysis: Identify the Triprolidine peak based on the retention time of the standard. Calculate the assay and purity by comparing the peak areas of the sample to the standard.
Thin-Layer Chromatography (TLC) for Impurity Profiling
TLC is a simple and rapid method for the qualitative assessment of purity and the detection of the Z-isomer and other potential impurities.
Experimental Protocol for TLC Analysis:
-
Stationary Phase: Silica gel G 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform (B151607) and diethylamine (B46881) (95:5).[4]
-
Standard Preparation: Dissolve USP Triprolidine Hydrochloride RS and USP Triprolidine Hydrochloride Z-isomer RS in chloroform to obtain solutions with known concentrations.[4]
-
Sample Preparation: Dissolve the synthesized this compound in chloroform to a concentration of 10 mg/mL.[4]
-
Development: Apply 5 µL of each solution to the TLC plate. Develop the plate in a chromatographic chamber protected from light until the solvent front has moved approximately three-quarters of the plate length.[4]
-
Visualization: Examine the plate under short-wavelength (254 nm) and long-wavelength (366 nm) UV light.
-
Analysis: Compare the intensities of any secondary spots in the sample chromatogram with the principal spots of the standards. The Z-isomer has an RF value of about 1.2 relative to the E-isomer (Triprolidine).[4]
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of the synthesized this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used for quantitative analysis and to confirm the identity of the compound based on its absorption spectrum.
Table 2: UV-Vis Spectroscopic Data for Triprolidine Hydrochloride
| Parameter | Value |
| Solvent | 0.1 N Hydrochloric Acid[4] |
| Absorption Maximum (λmax) | 290 nm[4] |
| Linearity Range | 2-10 µg/mL[1] |
Experimental Protocol for UV-Vis Analysis:
-
Solvent: Use 0.1 N Hydrochloric Acid.[4]
-
Standard Solution: Prepare a stock solution of USP Triprolidine Hydrochloride RS in the solvent and make serial dilutions to cover the linearity range.
-
Sample Solution: Prepare a solution of the synthesized product in the solvent with a concentration expected to fall within the linear range.
-
Measurement: Record the UV spectrum from 200 to 400 nm. Measure the absorbance at the λmax of 290 nm.[4]
-
Analysis: Confirm the identity by comparing the spectrum with that of the reference standard. Quantify the sample by using a calibration curve generated from the standard solutions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the Triprolidine hydrochloride molecule and confirming its identity.
Experimental Protocol for IR Analysis:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the synthesized this compound. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with the reference spectrum of Triprolidine hydrochloride. Key characteristic peaks should be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, allowing for unambiguous confirmation of the synthesized compound and the identification of isomeric impurities.
Experimental Protocol for NMR Analysis:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Measurement: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Analysis: Assign the peaks to the corresponding protons and carbons in the Triprolidine hydrochloride structure. Compare the chemical shifts and coupling constants with literature values or a reference standard.[5]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its melting point, dehydration, and decomposition.[6][7]
Table 3: Thermal Analysis Parameters
| Technique | Parameter | Purpose |
| DSC | Heating Rate (e.g., 10 °C/min) | Determine melting point and polymorphic transitions.[8] |
| TGA | Heating Rate (e.g., 10 °C/min) | Determine water content and decomposition temperature.[8] |
Experimental Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
DSC Measurement: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
TGA Measurement: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
-
Analysis: Analyze the DSC thermogram for endothermic events such as melting and the TGA thermogram for weight loss corresponding to the loss of water of hydration and subsequent decomposition. The water content should be between 4.0% and 6.0%.[4]
X-Ray Diffraction (XRD)
Powder X-Ray Diffraction (PXRD) is an essential technique for characterizing the solid-state nature of this compound, including its crystal form and degree of crystallinity.
Experimental Protocol for PXRD Analysis:
-
Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.
-
Measurement: Acquire the PXRD pattern using a diffractometer with Cu Kα radiation. Scan over a suitable 2θ range (e.g., 5° to 40°).
-
Analysis: Compare the obtained diffraction pattern with a reference pattern or literature data to confirm the crystalline form.[9]
Visualizations
Caption: Overall analytical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Simplified synthetic pathway for this compound.[10]
References
- 1. phmethods.net [phmethods.net]
- 2. jocpr.com [jocpr.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Triprolidine Hydrochloride [drugfuture.com]
- 5. Triprolidine hydrochloride(6138-79-0) 1H NMR spectrum [chemicalbook.com]
- 6. The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose [researchonline.jcu.edu.au]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triprolidine Hydrochloride Monohydrate for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Triprolidine hydrochloride monohydrate in cell viability assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-generation antihistamine that acts as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2] By binding to the H1 receptor, it blocks the action of histamine, thereby inhibiting the downstream signaling cascade.[2] Its ability to cross the blood-brain barrier can also lead to sedative effects.[1]
Q2: Is this compound cytotoxic?
A2: The cytotoxicity of Triprolidine is cell-type dependent. For instance, one study indicated that it did not reduce the viability of leukemia or myeloma cells.[3][4] However, it is crucial to determine its cytotoxic potential in your specific cell line of interest, as effects can vary significantly.[3]
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: A common starting point for determining the half-maximal inhibitory concentration (IC₅₀) is to test a broad range of concentrations, for example, from 0.1 µM to 100 µM.[5] The optimal concentration will need to be determined empirically for each cell line and experimental condition.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in both water and DMSO.[6][7] For a 10 mM stock solution in DMSO, you can dissolve 3.33 mg of the compound in 1 mL of anhydrous DMSO.[5] For an aqueous stock solution, it is soluble in water at concentrations up to 50 mg/mL. It is recommended to sterilize the stock solution by passing it through a 0.22 µm filter.[5] Store DMSO stocks at -20°C or -80°C and aqueous stocks at 2-8°C for short-term use.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability | The concentration of Triprolidine may be too high for the specific cell line, leading to cytotoxicity. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity using a standard assay like MTT or Trypan Blue. This will help define a non-toxic working concentration range.[3] |
| Results are inconsistent with H1 receptor antagonism | Off-target effects, such as antagonism of muscarinic receptors, may be influencing the results.[3] | - Use a structurally different H1 antagonist to see if the same phenotype is produced.[3]- Test for muscarinic receptor involvement by co-treating with a muscarinic receptor agonist.[3] |
| Suspected interference with assay readout (e.g., luciferase or fluorescence) | Small molecules can directly inhibit reporter enzymes or quench fluorescent signals.[3] | Perform a cell-free interference assay. For example, incubate Triprolidine directly with recombinant luciferase and its substrate to see if the signal is affected compared to a vehicle control.[3] |
| Precipitation of the compound in cell culture media | The final concentration of the solvent (e.g., DMSO) may be too high, or the compound's solubility in the media is limited. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). If solubility issues persist, gentle warming or sonication during stock solution preparation may help.[5][6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the different concentrations of Triprolidine to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][10]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.[11][12] Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[12][13][14]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)[13]
-
Hemacytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension of your control and Triprolidine-treated cells.
-
Mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).[13]
-
Allow the mixture to incubate for approximately 3 minutes at room temperature.[12]
-
Load 10 µL of the mixture into a hemacytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells within the grids.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[13]
Annexin V Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface, a hallmark of early apoptosis.
Materials:
-
Control and Triprolidine-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
References
- 1. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Troubleshooting Dissolution Issues of Triprolidine Hydrochloride Monohydrate in Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution of Triprolidine (B1240482) hydrochloride monohydrate in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Triprolidine hydrochloride monohydrate relevant to its dissolution?
This compound is an odorless, white crystalline powder with a bitter taste.[1] It is the monohydrate form of triprolidine hydrochloride, a first-generation histamine (B1213489) H1 antagonist.[1][2] Key properties influencing its dissolution are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅ClN₂O | [1] |
| Molecular Weight | 332.87 g/mol | [3] |
| Melting Point | 115-120 °C | [4] |
| pKa (basic) | 9.25 - 9.69 | |
| LogP | 3.92 | |
| Water Solubility | ≥ 100 mg/mL at 20°C | [1][4] |
Q2: How does pH influence the solubility of this compound?
The solubility of this compound is significantly dependent on the pH of the buffer. It exhibits high solubility in both acidic and alkaline conditions.[5] For instance, its solubility has been reported to be 337.74 mg/mL in 0.1 N HCl and 394.79 mg/mL in phosphate (B84403) buffer at pH 7.4.[6][7]
Q3: Can the presence of other salts in the buffer affect its solubility?
Yes, the presence of ionic salts can significantly impact the solubility of this compound due to the "common ion effect." For example, the addition of sodium chloride (NaCl) can decrease its solubility. In one study, the solubility in 0.1 N HCl dropped from 337.72 mg/mL to 45.16 mg/mL in the presence of 2.5 M NaCl. Similarly, in a phosphate buffer at pH 7.4, the solubility decreased from 394.71 mg/mL to 47.54 mg/mL under the same NaCl concentration.[6] This property can be leveraged to control the release of the drug in certain formulations.[8]
Q4: What is the stability of this compound in solution?
This compound is sensitive to light and can undergo photodegradation.[3] Exposure to light can cause the active E-isomer to convert to the less active Z-isomer through a process called photochemical E/Z isomerization.[1][9][10][11] Therefore, it is crucial to protect solutions from light. The compound is also susceptible to degradation under acidic, alkaline, and oxidative conditions.[12][13] Complete degradation has been observed in alkaline medium.[12][13]
Troubleshooting Dissolution Issues
This section provides a structured approach to identifying and resolving common dissolution problems.
Problem 1: Incomplete Dissolution or Precipitation in Buffer
Possible Cause 1: pH of the buffer is suboptimal.
-
Troubleshooting Steps:
-
Verify the pH of your buffer.
-
If the desired concentration is not achieved, consider adjusting the pH. Triprolidine HCl has high solubility in both strongly acidic (pH < 2) and alkaline (pH > 7) conditions.[5]
-
For a systematic approach, perform a pH-solubility profile to identify the optimal pH range for your target concentration.
-
Possible Cause 2: The concentration exceeds the solubility limit in the chosen buffer, even at optimal pH.
-
Troubleshooting Steps:
-
Utilize Co-solvents: Incorporating water-miscible organic solvents can significantly enhance solubility. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400). It is recommended to start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase it while monitoring for complete dissolution.
-
Consider Temperature Effects: While specific quantitative data is limited, for most compounds, solubility increases with temperature. Gentle warming of the solution can aid dissolution. However, be mindful of potential degradation at elevated temperatures.
-
Possible Cause 3: Common Ion Effect.
-
Troubleshooting Steps:
-
Review the composition of your buffer. If it contains ions that are also present in the drug salt (e.g., chloride ions), this can suppress dissolution.
-
If possible, switch to a buffer system that does not share a common ion with the drug.
-
Problem 2: Degradation of Triprolidine Hydrochloride in Solution
Possible Cause 1: Exposure to Light.
-
Troubleshooting Steps:
-
Prepare and store all solutions in amber-colored glassware or containers protected from light.
-
Minimize exposure to ambient and direct light during experiments.
-
Possible Cause 2: Inappropriate pH leading to hydrolysis.
-
Troubleshooting Steps:
-
Based on forced degradation studies, Triprolidine HCl is susceptible to both acid and base hydrolysis.[12][13]
-
If stability is a concern, conduct experiments at a pH where the compound exhibits maximum stability, which may require a trade-off with solubility. Storing stock solutions at a slightly acidic pH may be beneficial.
-
Possible Cause 3: Oxidative Degradation.
-
Troubleshooting Steps:
-
Degas buffers to remove dissolved oxygen.
-
Avoid using reagents or excipients that may contain peroxides or other oxidizing agents.
-
Consider the addition of an antioxidant to the formulation if compatible with the experimental design. The pyridine (B92270) ring in the structure is susceptible to oxidation.[14][15][16][17]
-
Experimental Protocols
Protocol for Determining pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., acetate, phosphate, borate (B1201080) buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Quantify the concentration of dissolved Triprolidine hydrochloride in the supernatant/filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility (mg/mL) as a function of pH.
Protocol for Evaluating the Effect of Co-solvents
-
Prepare a series of co-solvent/buffer mixtures with varying concentrations of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v of ethanol, propylene glycol, or PEG 400 in a buffer of a fixed pH).
-
Follow steps 2-5 from the pH-Solubility Profile protocol for each co-solvent mixture.
-
Plot the solubility (mg/mL) as a function of the co-solvent concentration.
General Protocol for Forced Degradation Studies
This protocol is based on ICH guidelines to identify potential degradation products and pathways.[12][13][18][19][20]
-
Acid Hydrolysis: Dissolve Triprolidine HCl in 0.1 N HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 12 hours).
-
Base Hydrolysis: Dissolve Triprolidine HCl in 0.1 N NaOH and heat at 60-80 °C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Triprolidine HCl with 3-30% hydrogen peroxide at room temperature for a specified time.
-
Photolytic Degradation: Expose a solution of Triprolidine HCl to UV light (e.g., 254 nm) and/or visible light for a defined period. A dark control should be run in parallel.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80-100 °C) for a specified duration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Additive | Concentration of Additive (M) | Solubility (mg/mL) | Reference |
| Water | - | - | ≥ 100 | [1][4] |
| 0.1 N HCl | - | - | 337.74 | [6] |
| Phosphate Buffer (pH 7.4) | - | - | 394.79 | [6] |
| 0.1 N HCl | NaCl | 2.0 | 89.11 | [6] |
| 0.1 N HCl | NaCl | 2.5 | 45.16 | [6] |
| Phosphate Buffer (pH 7.4) | NaCl | 2.0 | 109.07 | [6] |
| Phosphate Buffer (pH 7.4) | NaCl | 2.5 | 47.54 | [6] |
| Alcohol | - | - | Soluble (1 in 1.5 of solvent) | [21] |
| Chloroform | - | - | Soluble (1 in <1 of solvent) | [21] |
| DMSO | - | - | 62 mg/mL | [22] |
Visualizations
Histamine H1 Receptor Signaling and Antagonism by Triprolidine
The following diagram illustrates the signaling pathway activated by histamine binding to the H1 receptor and how Triprolidine, as an antagonist, blocks this pathway.
Caption: Histamine H1 receptor signaling pathway and its inhibition by Triprolidine.
Troubleshooting Workflow for Dissolution Issues
This workflow provides a logical sequence of steps to diagnose and resolve problems with this compound dissolution.
Caption: A logical workflow for troubleshooting Triprolidine HCl dissolution problems.
Forced Degradation Pathways of Triprolidine
This diagram illustrates the potential degradation pathways of Triprolidine under various stress conditions.
Caption: Potential degradation pathways of Triprolidine under different stress conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is the mechanism of Triprolidine Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. US6245785B1 - Dissolution of triprolidine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical E-Z isomerization of meta-terphenyl-protected phosphaalkenes and structural characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ijcrt.org [ijcrt.org]
- 21. Triprolidine hydrochloride CAS#: 6138-79-0 [m.chemicalbook.com]
- 22. selleckchem.com [selleckchem.com]
Stability testing of Triprolidine hydrochloride monohydrate under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Triprolidine (B1240482) hydrochloride monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Triprolidine hydrochloride monohydrate?
A1: this compound is susceptible to degradation under several conditions. The primary identified degradation pathways include:
-
Oxidation: Exposure to oxidative stress can lead to the formation of Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone.[1]
-
Hydrolysis: The compound shows significant degradation in alkaline and acidic conditions. Complete degradation has been noted in alkaline mediums.
-
Photodegradation: Triprolidine hydrochloride is known to be photosensitive.[2][3][4][5] While it shows general stability in the solid state under ICH photostability conditions, exposure to light, particularly extreme UV light, can cause isomerization to the inactive Z-isomer.[2][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be preserved in tight, light-resistant containers.[6] For laboratory purposes, storage at 4°C in a sealed container away from moisture is recommended for the solid form. If in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[6]
Q3: How do temperature and humidity affect the stability of this compound?
Q4: Are there established stability-indicating analytical methods for this compound?
A4: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed and validated.[1][9] These methods are capable of separating the intact drug from its degradation products, allowing for accurate quantification during stability studies. A common approach involves a C18 reverse-phase column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile, with UV detection.[9]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram during stability study. | 1. Formation of degradation products. 2. Contamination of the sample or mobile phase. 3. Interaction with excipients. | 1. Perform forced degradation studies (acidic, alkaline, oxidative, photolytic, thermal) to identify the retention times of potential degradation products.[9] 2. Analyze a blank (diluent) injection to check for solvent peaks. Ensure fresh, high-purity solvents and proper cleaning of glassware. 3. Analyze placebo samples (formulation without the active pharmaceutical ingredient) to identify any peaks originating from excipients. |
| Loss of assay value in control samples stored in the dark. | 1. Thermal degradation. 2. Hydrolytic degradation due to moisture. 3. Incompatibility with the container closure system. | 1. Review the storage temperature. Ensure samples are stored at the specified temperature and that the storage chamber is properly calibrated. 2. Ensure the use of tightly sealed containers. For moisture-sensitive substances, consider the use of a desiccant. 3. Investigate potential interactions between the drug substance and the container material. |
| Significant color change or physical appearance alteration. | 1. Photodegradation. 2. Oxidative degradation. 3. Interaction with excipients or container. | 1. Ensure samples are protected from light by using amber-colored containers or by wrapping the containers in aluminum foil.[6] 2. Consider packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Evaluate the compatibility of the drug substance with all formulation components and the packaging. |
| Inconsistent results between different time points. | 1. Non-homogeneity of the sample batch. 2. Inconsistent sample preparation. 3. Instability of the analytical solution. 4. Fluctuation in storage conditions. | 1. Ensure the initial batch is homogeneous. 2. Follow a standardized and validated sample preparation protocol strictly. 3. Verify the stability of the prepared analytical solutions over the analysis time. 4. Continuously monitor and maintain the temperature and humidity of the stability chambers. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Triprolidine Hydrochloride
The following table summarizes the results from forced degradation studies, which are conducted under harsh conditions to identify potential degradation products and pathways.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~15% | Not specified in detail |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 100% | Not specified in detail |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~25% | Triprolidine N-Oxide, Pyridin-2-yl-p-tolyl-methanone[1] |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | ~10% | Z-isomer[4] |
| Thermal | Dry Heat | 48 hours | 105°C | ~5% | Not specified in detail |
Disclaimer: The percentage of degradation is approximate and compiled from various sources for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 2: Illustrative Long-Term and Accelerated Stability Data for this compound
The following table presents illustrative data for a hypothetical solid dosage form of this compound to demonstrate how data from a formal stability study might be presented.
| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) |
| Long-Term | 0 | 100.2 | 0.15 |
| (25°C ± 2°C / | 3 | 99.8 | 0.20 |
| 60% RH ± 5% RH) | 6 | 99.5 | 0.25 |
| 9 | 99.2 | 0.28 | |
| 12 | 98.9 | 0.35 | |
| 18 | 98.5 | 0.42 | |
| 24 | 98.1 | 0.50 | |
| Accelerated | 0 | 100.2 | 0.15 |
| (40°C ± 2°C / | 3 | 98.5 | 0.45 |
| 75% RH ± 5% RH) | 6 | 97.0 | 0.75 |
Disclaimer: The data in this table is illustrative and for explanatory purposes only. It is not derived from a specific experimental study but is based on general expectations for a stable drug product.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. Dilute the exposed and control samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After the specified time, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the amount of this compound and its degradation products in stability samples.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient mode. A typical starting point could be a 70:30 (v/v) mixture of buffer and methanol.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 232 nm or 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare the sample solutions from the stability studies (as described in Protocol 1 or from long-term/accelerated storage) by diluting them to a concentration within the linear range of the method.
-
System Suitability: Inject the standard solution multiple times (e.g., five or six replicates) and check for system suitability parameters such as theoretical plates, tailing factor, and relative standard deviation (RSD) of the peak area.
-
Analysis: Inject the blank, standard, and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the percentage of the remaining drug and the percentage of each impurity using the peak areas from the chromatograms.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of Triprolidine HCl Monohydrate.
Caption: Degradation Pathways of Triprolidine HCl Monohydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. The thermal stability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose [researchonline.jcu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of triprolidine hydrochloride and its mixtures with cyclodextrin and glucose [researchonline.jcu.edu.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ikev.org [ikev.org]
- 8. database.ich.org [database.ich.org]
- 9. apjhs.com [apjhs.com]
Identifying and characterizing degradation products of Triprolidine hydrochloride monohydrate
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of Triprolidine hydrochloride monohydrate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Under forced degradation conditions, this compound primarily degrades into several key products. Under oxidative stress, the major degradation products identified are Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone.[1][2] Another significant related substance is the geometric isomer, (Z)-Triprolidine, which is considered an impurity and is pharmaceutically inactive. Exposure to UV light can cause the conversion of the active (E)-isomer to the inactive (Z)-isomer.
Q2: What analytical methods are most suitable for studying Triprolidine degradation?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used and effective methods for separating and quantifying this compound and its degradation products.[1][3] A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% ortho-phosphoric acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile).[3][4][5] UV detection at wavelengths such as 232 nm or 220 nm is commonly used for quantification.[3][5][6]
Q3: What are the typical stress conditions used in forced degradation studies of Triprolidine?
A3: Forced degradation studies for this compound typically involve exposure to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1N HCl) at elevated temperatures.[5]
-
Alkaline Hydrolysis: Treatment with a basic solution (e.g., 0.1N NaOH) at elevated temperatures. Triprolidine shows significant degradation in alkaline medium.[4][5]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 5% v/v H₂O₂).[5]
-
Thermal Degradation: Exposure to high temperatures in a solid state.
-
Photolytic Degradation: Exposure to UV light in a photostability chamber.[5]
Q4: My Triprolidine sample shows complete degradation under alkaline conditions. Is this expected?
A4: Yes, it has been reported that Triprolidine hydrochloride undergoes complete degradation in alkaline medium (e.g., 0.1N NaOH).[4][5] If you are observing this, your experimental results are consistent with published findings. For kinetic studies, you may need to use milder basic conditions or shorter exposure times.
Q5: I am observing a new peak in my chromatogram after exposing my sample to light. What could it be?
A5: Exposure to UV light can cause the photoisomerization of the active (E)-isomer of Triprolidine to its inactive (Z)-isomer. This is a common photodegradation pathway. It is advisable to use a reference standard of (Z)-Triprolidine to confirm the identity of this new peak.
Troubleshooting Guides
Issue 1: Poor resolution between Triprolidine and its degradation products in HPLC.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase composition. | Modify the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A gradient elution may provide better separation than an isocratic one. |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous buffer. The ionization of Triprolidine and its degradation products is pH-dependent, which affects their retention on a reversed-phase column. |
| Suboptimal column chemistry. | Ensure you are using a suitable column, such as a C18 column. If resolution is still poor, consider trying a different stationary phase (e.g., C8, phenyl-hexyl). |
| Flow rate is too high. | Decrease the flow rate to allow for better partitioning of the analytes between the stationary and mobile phases. |
Issue 2: Unexpectedly high or low degradation of Triprolidine in forced degradation studies.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh or too mild. | Adjust the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. The goal is to achieve 5-20% degradation to ensure that the method is stability-indicating. |
| Incorrect sample preparation. | Verify the concentration of your Triprolidine solution and the preparation of your stressor solutions. Ensure proper mixing and incubation. |
| Instability of the degradation products. | Some degradation products may be unstable and further degrade. Analyze the samples at different time points to monitor the formation and disappearance of peaks. |
Issue 3: Identification of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of a novel degradation product. | Use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown compound. Further structural elucidation can be performed using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy. |
| Presence of a synthesis-related impurity. | Analyze a sample of the un-stressed this compound to check if the peak is already present. |
| Contamination from solvent or glassware. | Run a blank injection (mobile phase only) to check for any interfering peaks from the system or solvents. |
Experimental Protocols
Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should be monitored by a stability-indicating HPLC/UHPLC method.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1N HCl to a known concentration (e.g., 1 mg/mL).
-
Reflux the solution for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).
-
Cool the solution to room temperature.
-
Neutralize a portion of the sample with an appropriate amount of 0.1N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
2. Alkaline Hydrolysis:
-
Dissolve this compound in 0.1N NaOH to a known concentration (e.g., 1 mg/mL).
-
Reflux the solution for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 60°C). Note: Degradation is expected to be rapid.
-
Cool the solution to room temperature.
-
Neutralize a portion of the sample with an appropriate amount of 0.1N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).
-
Add a solution of 5% v/v hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
4. Thermal Degradation:
-
Place a known amount of solid this compound in a thermostatically controlled oven.
-
Maintain the temperature at a high level (e.g., 105°C) for a specified period (e.g., 24 hours).
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
5. Photolytic Degradation:
-
Place a solution of this compound (e.g., 1 mg/mL in water or methanol) in a photostability chamber.
-
Expose the solution to a specified light source (e.g., UV light at 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After exposure, dilute the samples to a suitable concentration for analysis.
Stability-Indicating UHPLC Method
-
Column: C18 reverse-phase column (e.g., 1.8 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: As per column specifications (e.g., 0.3 mL/min).
-
Detection: UV detector at an appropriate wavelength (e.g., 232 nm).[5]
-
Injection Volume: 20 µL.[5]
Data Presentation
Table 1: Summary of Known Degradation Products of this compound
| Degradation Product/Impurity | Formation Condition | Method of Identification |
| Triprolidine N-Oxide | Oxidative Stress | LC-MS, NMR[1] |
| Pyridin-2-yl-p-tolyl-methanone | Oxidative Stress | LC-MS, NMR[1] |
| (Z)-Triprolidine | Photolytic Stress | HPLC with reference standard |
| 1-(Pyridine-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol | Synthesis-related/Degradation | Not specified |
| 3-(pyridin-2-yl)-3-(p-tolyl)propanal hydrochloride (Impurity 2) | Not specified | Not specified |
Table 2: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approximate) |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Ambient | Data not available |
| Alkaline Hydrolysis | 0.1N NaOH | Not specified | Not specified | Complete degradation[4][5] |
| Oxidative Degradation | 5% v/v H₂O₂ | 24 hours | Ambient | Data not available |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | Data not available |
| Photolytic Degradation | UV Light | 24 hours | Ambient | Data not available |
Visualizations
Caption: Experimental workflow for forced degradation studies of Triprolidine HCl Monohydrate.
Caption: Potential degradation pathways of Triprolidine HCl Monohydrate under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD | Semantic Scholar [semanticscholar.org]
- 3. ijpda.org [ijpda.org]
- 4. neliti.com [neliti.com]
- 5. ijpda.org [ijpda.org]
- 6. apjhs.com [apjhs.com]
Technical Support Center: HPLC Analysis of Triprolidine Hydrochloride Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Triprolidine hydrochloride monohydrate analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Small Peak | 1. Incorrect Wavelength: The detector is not set to the optimal wavelength for Triprolidine HCl. | 1. Verify Wavelength: Set the UV detector to the maximum absorbance wavelength for Triprolidine HCl, which is approximately 232 nm or 290 nm.[1] |
| 2. Sample Preparation Error: The sample was not prepared correctly, leading to a very low concentration. | 2. Review Sample Preparation: Ensure the correct weight of the standard or sample was used and dissolved in the appropriate solvent (e.g., 0.01 N HCl or mobile phase).[2] | |
| 3. Injector Issue: The injector is not delivering the sample to the column. | 3. Check Injector: Inspect the injector for blockages or leaks. Manually inject a standard to confirm functionality. | |
| 4. Detector Lamp Off: The detector lamp has burned out or is not turned on. | 4. Inspect Detector Lamp: Ensure the detector lamp is on and has not exceeded its lifetime.[3] | |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Active silanol groups on the column packing interact with the basic Triprolidine molecule. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce silanol interactions.[4] Alternatively, a high pH mobile phase can also improve peak shape for basic compounds.[5] |
| 2. Column Overload: The concentration of the injected sample is too high. | 2. Dilute Sample: Reduce the concentration of the sample and reinject.[3] | |
| 3. Column Degradation: The column performance has deteriorated over time. | 3. Use a Guard Column or Replace Column: A guard column can protect the analytical column. If the column is old, it may need to be replaced.[4] | |
| Peak Fronting | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.[3] |
| 2. Column Overload: High concentration of the sample. | 2. Dilute Sample: Decrease the concentration of the injected sample.[3] | |
| Baseline Drift | 1. Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. | 1. Allow for Equilibration: Flush the column with the mobile phase for a sufficient amount of time before starting the analysis.[6] |
| 2. Mobile Phase Composition Change: Inconsistent mixing or degradation of the mobile phase. | 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.[6] | |
| 3. Temperature Fluctuations: Changes in ambient temperature affecting the column or detector. | 3. Use a Column Oven: Maintain a constant column temperature using a column oven.[6] | |
| Ghost Peaks | 1. Contamination: Contamination in the mobile phase, sample, or carryover from a previous injection. | 1. Use High-Purity Solvents: Utilize HPLC-grade solvents and freshly prepared mobile phase.[6] |
| 2. Injector Carryover: Residual sample from a previous injection is introduced. | 2. Implement Wash Cycles: Include a needle wash or blank injection between samples to clean the injector.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for the analysis of this compound by HPLC?
A1: A common starting point for chromatographic conditions involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[2][7] The pH of the mobile phase is a critical parameter to optimize for good peak shape.[8]
Q2: How do I perform method validation for Triprolidine hydrochloride analysis?
A2: Method validation should be performed according to ICH guidelines and typically includes the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][7]
Q3: What are the acceptance criteria for the validation parameters?
A3: The acceptance criteria can vary slightly depending on the specific application and regulatory requirements. However, general criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | The peak for Triprolidine HCl should be well-resolved from other components and excipients. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999[8] |
| Accuracy (% Recovery) | Typically between 98% and 102%.[7] |
| Precision (% RSD) | For repeatability and intermediate precision, the Relative Standard Deviation (RSD) should be not more than 2.0%.[7] |
| Robustness | No significant changes in the results when small, deliberate variations are made to the method parameters.[8] |
Q4: How can I ensure the accuracy of my results?
A4: Accuracy is typically assessed through recovery studies.[7] This involves spiking a placebo or a pre-analyzed sample with a known amount of Triprolidine hydrochloride standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and measuring the recovery.[7]
Q5: What should I do if my system suitability test fails?
A5: A system suitability test failure indicates that the chromatographic system is not performing adequately. Check parameters such as theoretical plates, tailing factor, and retention time.[8] Common causes for failure include column degradation, improper mobile phase preparation, or issues with the HPLC instrument. Refer to the troubleshooting guide for specific solutions.
Experimental Protocols
Preparation of Standard Stock Solution
A stock solution of Triprolidine hydrochloride can be prepared by accurately weighing about 50 mg of the reference standard and dissolving it in a 50 mL volumetric flask with 0.01 N HCl to achieve a concentration of 1 mg/mL.[2]
Preparation of Calibration Curve Standards
Working standard solutions for the calibration curve can be prepared by diluting the stock solution with the mobile phase to achieve a series of concentrations. For example, a linearity range of 0.025 - 0.25 mg/mL for Triprolidine HCl has been reported.[2]
Sample Preparation (from Syrup Formulation)
For a syrup formulation, an accurately measured volume of syrup equivalent to a known amount of Triprolidine HCl (e.g., 10 mL of syrup containing 2.5 mg of Triprolidine HCl) is transferred to a volumetric flask.[2] The sample is then diluted with a suitable solvent like 0.01 N HCl, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.[2]
Visualizations
Caption: Workflow for HPLC Method Validation of Triprolidine Hydrochloride.
Caption: Troubleshooting Decision Tree for Peak Tailing in HPLC Analysis.
References
- 1. Triprolidine Hydrochloride [drugfuture.com]
- 2. academicmed.org [academicmed.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. agilent.com [agilent.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. ijpbs.com [ijpbs.com]
- 8. phmethods.net [phmethods.net]
Technical Support Center: Minimizing Off-Target Effects of Triprolidine Hydrochloride Monohydrate in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Triprolidine hydrochloride monohydrate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antihistamine.[1] Its primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor.[2] By binding to the H1 receptor, Triprolidine blocks the effects of histamine, which is a key mediator of allergic responses.[2] This antagonism prevents the activation of downstream signaling pathways that lead to allergy symptoms.[2]
Q2: What are the known off-target effects of Triprolidine?
As a first-generation antihistamine, Triprolidine is known to have poor receptor selectivity and can interact with other receptors besides the histamine H1 receptor.[3][4] The most well-documented off-target effect is its anticholinergic activity, which results from its ability to bind to muscarinic acetylcholine (B1216132) receptors.[5][6] This can lead to side effects such as dry mouth and blurred vision.[2] Additionally, Triprolidine can cross the blood-brain barrier, leading to sedation.[2][3] There is also potential for interactions with adrenergic and serotonin (B10506) receptors, though this is less well-characterized.[2]
Q3: How can I determine the optimal concentration of Triprolidine for my cellular assay?
The optimal concentration of Triprolidine should be determined by performing a dose-response curve for its on-target effect (i.e., inhibition of histamine-induced cellular response). This should be done in conjunction with a cytotoxicity assay (e.g., MTT or LDH assay) to identify a concentration range that is effective without causing significant cell death. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Q4: Can Triprolidine interfere with my assay readout directly?
Yes, it is possible for small molecules like Triprolidine to interfere with assay components, such as luciferase enzymes or fluorescent probes. To rule this out, it is important to include proper controls, such as a cell-free assay where Triprolidine is added directly to the detection reagents to see if it has any effect on the signal.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Signaling Pathway Activation
You observe a cellular response that is not consistent with H1 receptor antagonism (e.g., changes in cAMP levels, unexpected gene expression changes).
Potential Cause: This is likely due to an off-target effect of Triprolidine, most commonly its interaction with muscarinic receptors.[5][6] First-generation antihistamines are known to have affinities for other G-protein coupled receptors (GPCRs).[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Recommended Actions:
-
Confirm Concentration and Purity: Ensure the correct concentration of Triprolidine was used and that the compound is of high purity.
-
Dose-Response Analysis: Perform a dose-response experiment for the unexpected phenotype. If the effect is dose-dependent, it is more likely to be a pharmacological effect.
-
Use a Co-treatment Strategy: If you suspect muscarinic receptor involvement, pre-treat your cells with a selective muscarinic antagonist (e.g., atropine) before adding Triprolidine. If the unexpected phenotype is blocked, it confirms the involvement of muscarinic receptors.
-
Employ a Structurally Different H1 Antagonist: Use a second-generation H1 antagonist that is known to have higher selectivity and see if the unexpected phenotype is still observed. If not, this further points to an off-target effect of Triprolidine.
-
Directly Assess Off-Target Binding: If resources permit, perform radioligand binding assays to directly measure the affinity of Triprolidine for suspected off-target receptors.
Issue 2: High Cytotoxicity Observed in a Cellular Assay
You observe significant cell death at concentrations where you expect to see on-target H1 receptor antagonism.
Potential Cause: The cytotoxic effect could be due to either exaggerated on-target effects in your specific cell line or, more likely, off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Actions:
-
Determine the Therapeutic Window: Accurately determine the IC50 for cytotoxicity and the EC50 for the desired on-target effect. A large therapeutic window (IC50 >> EC50) suggests that a non-toxic effective concentration can be found.
-
Optimize Experimental Conditions: Reduce the incubation time with Triprolidine to see if the cytotoxicity can be minimized while still observing the on-target effect.
-
Use an Alternative Cell Line: The expression levels of off-target proteins can vary between cell lines. Testing in a different cell line might reveal a larger therapeutic window.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death (apoptosis vs. necrosis), which can provide clues about the pathways involved.
Quantitative Data
Table 1: Binding Affinity of Triprolidine for the Histamine H1 Receptor
| Parameter | Value | Assay Type | Cell/Tissue Preparation |
| Ki | High Affinity (Specific value not consistently reported) | Radioligand Binding Assay | Guinea-pig ileum |
Table 2: Off-Target Binding Affinity of Triprolidine
| Receptor Family | Receptor Subtype | Ki (nM) | Assay Type | Species/Tissue |
| Muscarinic | Non-selective | 280 | Radioligand Binding Assay | Bovine cerebral cortex |
| Dopamine | Transporter (DAT) | Micromolar Affinity | Radioligand Binding Assay | - |
| Adrenergic | α and β subtypes | Data not available | - | - |
| Serotonin | 5-HT subtypes | Data not available | - | - |
Key Experimental Protocols
Radioligand Binding Assay for Off-Target Affinity Determination
This protocol describes a competitive binding assay to determine the affinity (Ki) of Triprolidine for a suspected off-target receptor (e.g., muscarinic receptors).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably expressing a muscarinic receptor subtype).
-
Radioligand specific for the receptor of interest (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist for the receptor, such as atropine (B194438) for muscarinic receptors).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Prepare Reagents:
-
Prepare serial dilutions of Triprolidine in Assay Buffer over a wide concentration range (e.g., 10-10 M to 10-4 M).
-
Prepare the radioligand solution in Assay Buffer at a concentration close to its Kd.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add Assay Buffer, radioligand, and cell membrane suspension to the wells.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membrane suspension.
-
Competitive Binding: Add each dilution of Triprolidine, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Triprolidine concentration.
-
Determine the IC50 value (the concentration of Triprolidine that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay for Functional Off-Target Effects
This protocol measures the ability of Triprolidine to antagonize the activation of Gq-coupled off-target receptors (e.g., M1, M3, M5 muscarinic receptors) by measuring changes in intracellular calcium.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist for the receptor of interest (e.g., carbachol (B1668302) for muscarinic receptors).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Addition:
-
Add serial dilutions of Triprolidine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a solution of the agonist to all wells to stimulate the receptor.
-
Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes to capture the calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the Triprolidine concentration.
-
Determine the IC50 value for the inhibition of the agonist-induced calcium flux.
-
Signaling Pathways and Workflows
On-Target Histamine H1 Receptor Signaling Pathway
Caption: On-target signaling pathway of the Histamine H1 receptor.
Off-Target Muscarinic M1/M3/M5 Receptor Signaling Pathway
Caption: Potential off-target signaling via muscarinic receptors.
Experimental Workflow for Assessing Off-Target Effects
Caption: General workflow for off-target effect characterization.
References
- 1. Triprolidine - Wikipedia [en.wikipedia.org]
- 2. Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 5. benchchem.com [benchchem.com]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Triprolidine hydrochloride monohydrate activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to achieve optimal Triprolidine hydrochloride monohydrate activity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in vitro?
The optimal pH for Triprolidine activity in vitro is a balance between ensuring drug stability and maintaining the physiological relevance of the experimental conditions for histamine (B1213489) H1 receptor function. While Triprolidine hydrochloride solutions are most stable at a pH below 3.0, the histamine H1 receptor itself can be inhibited at a pH below 7.1. Therefore, for most cell-based functional assays and receptor binding assays, a physiologically relevant pH of 7.4 is recommended . This pH ensures the proper functioning of the target receptor and cellular environment, even though it is not the optimal pH for the drug's chemical stability. For short-term experiments, the degradation of Triprolidine at pH 7.4 is generally negligible.
Q2: How does pH affect the solubility of this compound?
The solubility of Triprolidine hydrochloride is significantly influenced by pH. It is an acidic salt and exhibits higher solubility in acidic conditions (below pH 4) and alkaline conditions (above pH 7).[1] Its solubility is lowest near its isoelectric point. If you encounter solubility issues in your buffer, adjusting the pH away from the isoelectric point can help.
Q3: What is the recommended pH for preparing and storing stock solutions of this compound?
For long-term storage and to minimize degradation, it is recommended to prepare stock solutions of Triprolidine hydrochloride in an acidic aqueous medium, ideally at a pH of less than 3.0 .[2] As the pH increases, particularly in alkaline conditions, the rate of degradation increases.[2] Stock solutions in DMSO are also an option, though acidic aqueous solutions are preferred for stability.
Q4: Is this compound sensitive to light?
Yes, this compound discolors on exposure to light.[3][4][5] It is crucial to store both the solid compound and stock solutions in light-resistant containers to prevent photodegradation.
Troubleshooting Guides
Issue 1: Precipitation of Triprolidine in the experimental buffer.
-
Possible Cause: The pH of your buffer may be near the isoelectric point of Triprolidine, reducing its solubility.
-
Troubleshooting Steps:
-
Measure the pH of your buffer solution.
-
Adjust the pH to be more acidic (e.g., below 4) or more alkaline (e.g., above 7) to increase solubility.[1]
-
Perform a small-scale pilot experiment to determine the optimal pH for your desired concentration without compromising your experimental integrity.
-
If adjusting the pH is not feasible for your experiment, consider preparing a more dilute stock solution and adding a larger volume to your assay, ensuring the final solvent concentration does not affect the cells.
-
Issue 2: Inconsistent or lower-than-expected Triprolidine activity.
-
Possible Cause 1: Degradation of Triprolidine in a stock solution prepared at a neutral or alkaline pH.
-
Troubleshooting Steps:
-
Possible Cause 2: The pH of the assay buffer is inhibiting the histamine H1 receptor.
-
Troubleshooting Steps:
-
Ensure your final assay buffer pH is within the optimal range for H1 receptor activity (typically around 7.4). Studies have shown that H1 receptor activity can be inhibited at a pH below 7.1.
-
When adding an acidic stock solution of Triprolidine to your assay, ensure that the final pH of the assay medium remains at the desired physiological level.
-
Data Presentation
Table 1: Solubility of Triprolidine Hydrochloride in Different Media
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | 50 | [1] |
| 0.1 N HCl | 37 | 337.74 | [1][6] |
| Phosphate Buffer (pH 7.4) | Not Specified | 394.79 | [6] |
Table 2: Summary of pH-Related Recommendations for Triprolidine in vitro Experiments
| Parameter | Recommended pH | Rationale |
| Stock Solution Preparation & Storage | < 3.0 | Maximizes chemical stability and minimizes degradation.[2] |
| In Vitro Activity Assays (e.g., cell-based) | ~ 7.4 | Optimal for histamine H1 receptor function and physiological relevance. |
| Resolving Solubility Issues | < 4.0 or > 7.0 | Increases solubility by moving away from the isoelectric point.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Triprolidine Hydrochloride Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
Hydrochloric acid (HCl) solution (e.g., 1 N)
-
Calibrated pH meter
-
Light-resistant storage vials
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add a portion of the sterile, deionized water to dissolve the powder.
-
Slowly add HCl solution dropwise while monitoring the pH until it is below 3.0.
-
Add the remaining water to reach the final desired concentration.
-
Verify the final pH.
-
Sterile filter the solution using a 0.22 µm filter.
-
Aliquot into light-resistant vials and store at -20°C or -80°C.
-
Protocol 2: pH Adjustment for In Vitro Cellular Assays
-
Materials:
-
Prepared acidic stock solution of Triprolidine hydrochloride
-
Cell culture medium or assay buffer (e.g., HBSS) at pH 7.4
-
Calibrated pH meter
-
-
Procedure:
-
Thaw the acidic Triprolidine stock solution.
-
Prepare serial dilutions of the stock solution in the cell culture medium or assay buffer.
-
When adding the highest concentration of the acidic stock solution to the assay buffer, verify that the final pH of the solution remains within the acceptable physiological range (e.g., 7.2-7.4).
-
If the addition of the stock solution significantly lowers the pH of the assay buffer, a more concentrated stock solution may be needed to reduce the volume added. Alternatively, the pH of the final working solution can be carefully adjusted with a dilute base (e.g., NaOH), although this is less ideal.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and the Point of Triprolidine Inhibition.
Caption: Workflow for Preparing and pH-Verifying Triprolidine Working Solutions.
Caption: Relationship between pH and Triprolidine Stability, Solubility, and H1 Receptor Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
Preventing precipitation of Triprolidine hydrochloride monohydrate in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Triprolidine hydrochloride (HCl) monohydrate in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Triprolidine HCl monohydrate precipitating from its aqueous stock solution?
A1: Precipitation of Triprolidine HCl monohydrate from aqueous solutions can be attributed to several factors. The most common causes are exceeding the solubility limit, changes in temperature, or shifts in pH. Triprolidine, as a basic compound, becomes less soluble as the pH increases.[1] If the pH of your solution rises, the compound can convert to its less soluble free base form, causing it to precipitate. Additionally, its solubility is temperature-dependent; a solution prepared at room temperature may precipitate when stored at colder temperatures (e.g., 2-8°C).[2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of Triprolidine HCl monohydrate?
A2: Triprolidine HCl monohydrate exhibits high solubility in several common laboratory solvents.[3][4] For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is often a good choice, with a reported solubility of up to 62 mg/mL.[5] Water is also an excellent solvent, with a solubility of 50 mg/mL.[3][4][6] Ethanol and chloroform (B151607) are also effective solvents.[3][7] The choice of solvent should be guided by the experimental requirements and downstream applications.
Q3: How does pH influence the solubility of Triprolidine HCl monohydrate?
A3: The solubility of Triprolidine HCl monohydrate is significantly affected by pH. As a salt of a weak base, it is more soluble in acidic to neutral conditions. The basic pKa of Triprolidine is approximately 9.25-9.69.[1] At pH values well below its pKa, the molecule will be protonated and highly soluble in aqueous media. As the pH approaches and surpasses the pKa, the compound will deprotonate to its free base form, which is less water-soluble and may precipitate. Therefore, maintaining a slightly acidic pH (e.g., pH 5.6-6.6) can enhance the stability of aqueous stock solutions.[8]
Q4: What are the optimal storage conditions for Triprolidine HCl monohydrate stock solutions?
A4: For long-term stability, stock solutions should be stored in tightly sealed, light-resistant containers at low temperatures.[2][9] Stock solutions in DMSO or other organic solvents can typically be stored at -20°C for up to one month or -80°C for up to a year.[5][10] Aqueous solutions should be stored at 2-8°C, but be mindful of potential precipitation at lower concentrations.[2] It is also crucial to protect the compound from light, as it can discolor upon exposure.[2][9]
Troubleshooting Guide
Problem: White precipitate observed in aqueous stock solution after refrigeration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility at Low Temperature | 1. Gently warm the solution to room temperature (or 37°C).2. Use sonication or vortexing to aid redissolution.3. If precipitation persists, the concentration may be too high for refrigerated storage. Consider preparing a more dilute stock or adding a co-solvent. | The precipitate dissolves upon warming, indicating a temperature-dependent solubility issue. |
| pH Shift | 1. Measure the pH of the solution.2. If the pH is neutral or basic, adjust to a slightly acidic pH (e.g., 5.5-6.5) using dilute HCl.3. Observe if the precipitate dissolves. | The precipitate dissolves upon pH adjustment, confirming that a pH shift caused the precipitation. |
| Evaporation of Solvent | 1. Check the container seal for any signs of leakage.2. If evaporation is suspected, the concentration may have increased beyond the solubility limit. It is best to prepare a fresh stock solution. | N/A (Preventative measure for future stocks) |
Data Presentation: Solubility Profile
The solubility of Triprolidine HCl monohydrate varies across different solvents and conditions. The following table summarizes key solubility data.
| Solvent | Solubility | Temperature | Reference |
| Water | ≥ 100 mg/mL | 20°C (68°F) | [9] |
| Water | 50 mg/mL | Not Specified | [3][4][6] |
| 0.1 N HCl | 337.74 mg/mL | Not Specified | [11][12] |
| Phosphate Buffer (pH 7.4) | 394.79 mg/mL | Not Specified | [11][12] |
| Ethanol | Soluble (1g in 6mL) | Not Specified | [7] |
| DMSO | 62 mg/mL | Not Specified | [5] |
| Chloroform | Soluble (1g in 6mL) | Not Specified | [7] |
Experimental Protocols
Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution of Triprolidine HCl Monohydrate
-
Materials:
-
Triprolidine HCl monohydrate powder
-
Sterile, deionized water
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile conical tubes and appropriate labware
-
Calibrated pH meter
-
-
Procedure:
-
Weigh the required amount of Triprolidine HCl monohydrate powder. For a 10 mL solution, weigh 100 mg.
-
Add the powder to a sterile conical tube.
-
Add approximately 8 mL of sterile deionized water.
-
Vortex or sonicate the solution until the powder is completely dissolved. The solution should be clear.[6]
-
Measure the pH of the solution. If necessary, adjust the pH to between 5.6 and 6.6 using dropwise additions of 0.1 N HCl.[8]
-
Add sterile deionized water to bring the final volume to 10 mL.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential particulates.
-
Store the final solution in a light-resistant container at 2-8°C.
-
Visual Guides
Caption: Troubleshooting flowchart for precipitated stock solutions.
Caption: Recommended workflow for preparing stable stock solutions.
Caption: Key factors leading to the precipitation of Triprolidine.
References
- 1. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triprolidine hydrochloride | 6138-79-0 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Triprolidine = 99 6138-79-0 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drugfuture.com [drugfuture.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. Triprolidine hydrochloride monohydrate | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Solubility-Modulated Asymmetric Membrane Tablets of Triprolidine Hydrochloride: Statistical Optimization and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Light Sensitivity and Degradation of Triprolidine Hydrochloride Monohydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the light sensitivity and degradation of Triprolidine (B1240482) hydrochloride (HCl) monohydrate solutions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate robust experimental design and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is Triprolidine HCl monohydrate known to be sensitive to light?
A1: Yes, Triprolidine HCl is reported to be photosensitive.[1][2][3] Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of the molecule. Therefore, it is crucial to store Triprolidine HCl solutions in light-tight containers to maintain their stability and efficacy.
Q2: What is the primary degradation pathway for Triprolidine HCl solutions when exposed to light?
A2: The primary photodegradation pathway for Triprolidine HCl in aqueous solutions is the photoisomerization of the pharmaceutically active E-isomer to its inactive Z-isomer (also referred to as the cis-isomer).[4] This conversion occurs at the double bond in the propenyl side chain and can lead to a significant loss of pharmacological activity. The reaction is often a photo-equilibrium, meaning that the reverse reaction (Z-isomer to E-isomer) can also occur upon irradiation.[4]
Q3: Are there other degradation products besides the Z-isomer?
A3: While E/Z isomerization is the main photodegradation route, other degradation products can form under different stress conditions. Under oxidative stress, for instance, two major degradation products have been identified as Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone.[5]
Q4: How does pH affect the stability of Triprolidine HCl solutions?
A4: The influence of pH on the photodegradation of Triprolidine HCl solutions is not extensively documented with quantitative kinetic data in the readily available literature. One study reported that Triprolidine HCl was stable in aqueous solutions across a range of pH values when exposed to UV light, which seems to contradict its known photosensitivity.[3] This suggests that the specific experimental conditions (e.g., light intensity, wavelength, presence of other excipients) play a significant role. It is generally recommended to buffer solutions to a pH relevant to the intended application and to conduct specific stability studies under those conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Triprolidine HCl solutions.
Q1: I am observing a loss of potency in my Triprolidine HCl standard solution over a short period. What could be the cause?
A1: The most likely cause is exposure to ambient or laboratory light. Triprolidine HCl is susceptible to photodegradation, primarily through isomerization to the less active Z-isomer.
-
Troubleshooting Steps:
-
Protect from Light: Immediately prepare fresh solutions and store them in amber-colored volumetric flasks or flasks wrapped in aluminum foil.
-
Use UV-blocking vials: For autosamplers, use amber or UV-protected vials.
-
Minimize Exposure Time: Prepare solutions fresh before use and minimize the time they are exposed to light during experimental procedures.
-
Check for Contaminants: Ensure solvents and other reagents are free from oxidizing contaminants that could contribute to degradation.
-
Q2: My HPLC analysis shows an extra peak eluting near the main Triprolidine HCl peak, and its area increases over time. What is this peak?
A2: This additional peak is very likely the Z-isomer of Triprolidine. The E-isomer is the therapeutically active form, and its conversion to the Z-isomer is a common degradation pathway upon light exposure.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a reference standard for the Z-isomer to confirm its retention time. Alternatively, LC-MS/MS can be used to confirm that the unknown peak has the same mass-to-charge ratio as the parent compound, which is characteristic of an isomer.[4]
-
Optimize Chromatography: Ensure your HPLC method provides adequate separation between the E- and Z-isomers. A well-resolved peak for the Z-isomer is crucial for accurate quantification of degradation.
-
Implement Light Protection: Follow the light protection measures outlined in the previous question to prevent further isomerization.
-
Q3: I performed a forced degradation study under photolytic stress, but the degradation of Triprolidine HCl seems minimal. Is this expected?
A3: While Triprolidine HCl is photosensitive, the extent of degradation depends heavily on the experimental conditions.
-
Factors to Consider:
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light, particularly in the UVA and UVB range, is more likely to cause degradation than visible light. The ICH guidelines for photostability testing (ICH Q1B) specify conditions for light exposure.
-
Solvent: The solvent system can influence the rate of photodegradation. Studies have primarily been conducted in aqueous media and methanol (B129727). The stability in other organic solvents may differ.
-
Concentration: The concentration of the solution can affect light penetration and, consequently, the degradation rate.
-
Oxygen Levels: The presence of dissolved oxygen can lead to oxidative degradation pathways, forming products other than the Z-isomer.
-
Quantitative Data Summary
Due to the limited availability of comprehensive kinetic data in the public domain, this section provides a summary of qualitative and semi-quantitative findings from forced degradation studies. Researchers should perform their own kinetic studies to obtain precise data for their specific experimental conditions.
Table 1: Summary of Forced Degradation Studies on Triprolidine HCl
| Stress Condition | Observations | Potential Degradation Products | Reference |
| Photolytic (UV Light) | Isomerization of the E-isomer to the Z-isomer. This is a photo-equilibrium reaction. | Z-Triprolidine | [4] |
| Oxidative (e.g., H₂O₂) | Significant degradation observed. | Triprolidine N-Oxide, Pyridin-2-yl-p-tolyl-methanone | [5] |
| Acidic (e.g., 0.1N HCl) | Generally reported to be stable. | - | |
| Alkaline (e.g., 0.1N NaOH) | Generally reported to be stable. | - | |
| Thermal | Generally reported to be stable at moderate temperatures. | - |
Experimental Protocols
Protocol 1: Photostability Testing of Triprolidine HCl Solution
This protocol outlines a general procedure for assessing the photostability of a Triprolidine HCl solution, consistent with ICH Q1B guidelines.
-
Preparation of Solutions:
-
Prepare a stock solution of Triprolidine HCl monohydrate in a suitable solvent (e.g., water, methanol, or a relevant buffer) at a known concentration (e.g., 100 µg/mL).
-
Protect the stock solution from light immediately after preparation using an amber volumetric flask or by wrapping it in aluminum foil.
-
Prepare two sets of samples: one for light exposure and one as a dark control.
-
-
Light Exposure:
-
Expose the test samples to a light source that provides both UV and visible light, as specified in ICH Q1B. A photostability chamber is recommended.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Simultaneously, keep the dark control samples in the same environmental conditions (temperature and humidity) but protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots from both the light-exposed and dark control samples at predetermined time intervals.
-
Analyze the samples immediately using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of remaining Triprolidine HCl (E-isomer) and the percentage of the Z-isomer and other degradation products formed at each time point.
-
Compare the results from the light-exposed samples with those from the dark control to differentiate between photolytic and other forms of degradation.
-
Protocol 2: Stability-Indicating HPLC Method for Triprolidine HCl and its Z-Isomer
This method is adapted from published literature for the analysis of Triprolidine HCl and its primary photodegradation product.[4]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The exact ratio and pH should be optimized to achieve good separation between the E- and Z-isomers. A common starting point is a ratio of 80:20 (v/v) methanol to water, with the pH of the aqueous phase adjusted to around 3.0 with phosphoric acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both isomers have significant absorbance, for example, 230 nm or 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
System Suitability: Before analysis, ensure the system is suitable by injecting a standard solution and checking for parameters such as theoretical plates, tailing factor, and resolution between the E- and Z-isomer peaks.
Visualizations
Diagrams
Caption: Primary photodegradation pathway of Triprolidine HCl.
Caption: Workflow for assessing the photostability of Triprolidine HCl solutions.
Caption: Troubleshooting flowchart for identifying unexpected peaks in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 4. The evaluation of photochemical behavior of antihistaminic drug triprolidine in an aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating a New Analytical Method for Triprolidine Hydrochloride Monohydrate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of impurities in Triprolidine hydrochloride monohydrate against a conventional method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability and improved performance.[1][2][3][4]
Introduction to Triprolidine Hydrochloride and its Impurities
This compound is a sedating antihistamine used to alleviate symptoms of allergic rhinitis and other pruritic skin disorders.[5][6] During its synthesis and storage, various impurities can arise, including process-related substances and degradation products.[7] Accurate and reliable analytical methods are crucial for identifying and quantifying these impurities to ensure the safety and efficacy of the final drug product.[8] Common impurities include Triprolidine Impurity 1, Triprolidine Impurity 2, and the Z-isomer of Triprolidine.[7][9][10]
Comparison of Analytical Methods
This guide compares a newly developed, hypothetical Ultra-High-Performance Liquid Chromatography (UHPLC) method against a standard HPLC method for the analysis of this compound and its key impurities. The objective is to demonstrate the enhanced performance of the new method in terms of speed, resolution, and sensitivity.
Data Presentation: Method Validation Parameters
The following tables summarize the comparative data for key validation parameters as per ICH guidelines.[11][12][13][14]
Table 1: System Suitability
| Parameter | New UHPLC Method | Conventional HPLC Method | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.4 | T ≤ 2.0 |
| Theoretical Plates (N) | > 10,000 | > 3,000 | N > 2,000 |
| Resolution (Rs) | > 2.5 | > 2.0 | Rs > 2.0 |
Table 2: Linearity
| Impurity | New UHPLC Method (Correlation Coefficient, r²) | Conventional HPLC Method (Correlation Coefficient, r²) | Acceptance Criteria |
| Impurity 1 | 0.9998 | 0.9991 | r² ≥ 0.999 |
| Impurity 2 | 0.9997 | 0.9989 | r² ≥ 0.999 |
| Z-Isomer | 0.9999 | 0.9993 | r² ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Impurity | Concentration Level | New UHPLC Method | Conventional HPLC Method | Acceptance Criteria |
| Impurity 1 | 50% | 99.5% | 98.2% | 98.0% - 102.0% |
| 100% | 100.2% | 99.5% | 98.0% - 102.0% | |
| 150% | 100.8% | 101.1% | 98.0% - 102.0% | |
| Impurity 2 | 50% | 99.8% | 98.5% | 98.0% - 102.0% |
| 100% | 100.5% | 100.1% | 98.0% - 102.0% | |
| 150% | 101.0% | 101.5% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Impurity | New UHPLC Method (Repeatability) | Conventional HPLC Method (Repeatability) | New UHPLC Method (Intermediate Precision) | Conventional HPLC Method (Intermediate Precision) | Acceptance Criteria |
| Impurity 1 | 0.8% | 1.5% | 1.1% | 1.9% | RSD ≤ 2.0% |
| Impurity 2 | 0.7% | 1.4% | 1.0% | 1.8% | RSD ≤ 2.0% |
| Z-Isomer | 0.9% | 1.6% | 1.2% | 2.0% | RSD ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) (µg/mL)
| Impurity | New UHPLC Method (LOD) | Conventional HPLC Method (LOD) | New UHPLC Method (LOQ) | Conventional HPLC Method (LOQ) |
| Impurity 1 | 0.01 | 0.05 | 0.03 | 0.15 |
| Impurity 2 | 0.01 | 0.06 | 0.04 | 0.18 |
| Z-Isomer | 0.02 | 0.07 | 0.06 | 0.21 |
Table 6: Robustness (% RSD)
| Parameter Variation | New UHPLC Method | Conventional HPLC Method | Acceptance Criteria |
| Flow Rate (± 10%) | < 1.0% | < 1.8% | RSD ≤ 2.0% |
| Column Temperature (± 5°C) | < 1.2% | < 2.0% | RSD ≤ 2.0% |
| Mobile Phase Composition (± 2%) | < 1.5% | < 2.5% | RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the new UHPLC and conventional HPLC methods are provided below.
New UHPLC Method
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Detector: UV at 230 nm
-
Run Time: 7 minutes
Conventional HPLC Method
-
Column: Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.05 M Phosphate buffer pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20-80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 230 nm
-
Run Time: 25 minutes
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Logical workflow of the analytical method validation process.
Conclusion
The presented data demonstrates that the new UHPLC method offers significant advantages over the conventional HPLC method for the analysis of impurities in this compound. The new method provides faster analysis times, improved resolution, and enhanced sensitivity, as evidenced by the lower LOD and LOQ values. The validation results for all parameters meet the acceptance criteria defined by ICH guidelines, confirming that the new method is accurate, precise, and robust for its intended purpose. The adoption of this new UHPLC method can lead to increased efficiency and confidence in the quality control of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C19H25ClN2O | CID 5284472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. cormica.com [cormica.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Triprolidine HCl - CAS - 550-70-9 | Axios Research [axios-research.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. wjarr.com [wjarr.com]
A Comparative In Vitro Study of Triprolidine Hydrochloride Monohydrate and Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the first-generation antihistamine, Triprolidine hydrochloride monohydrate, and the second-generation antihistamine, Loratadine. The following sections detail their relative performance based on key pharmacological parameters, supported by experimental data and methodologies.
Introduction
Triprolidine is a potent H1 receptor antagonist belonging to the alkylamine class, historically used for symptomatic relief of allergic conditions.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to sedative effects.[2] Loratadine is a second-generation antihistamine designed for greater selectivity for peripheral H1 receptors, thereby reducing the incidence of central nervous system side effects.[3] This guide explores the in vitro characteristics that underpin these differing clinical profiles.
Data Presentation
The following tables summarize the key in vitro pharmacological data for this compound and Loratadine.
Table 1: Physicochemical Properties
| Property | This compound | Loratadine |
| Molecular Formula | C₁₉H₂₅ClN₂O | C₂₂H₂₃ClN₂O₂ |
| Molecular Weight | 332.87 g/mol | 382.88 g/mol |
| Appearance | White crystalline powder | White to off-white powder |
| Water Solubility | Soluble | Insoluble |
| Other Solubilities | Soluble in alcohol and chloroform | Very soluble in acetone, alcohol, and chloroform |
Table 2: In Vitro Pharmacological Profile - H1 Receptor Binding Affinity
| Compound | H1 Receptor Binding Affinity (Ki, nM)* |
| Triprolidine | ~1-3 |
| Loratadine | 16 - 138 |
*Note: Ki values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. A lower Ki value indicates a higher binding affinity.
Table 3: In Vitro Functional Activity - H1 Receptor Antagonism
| Compound | Assay Type | Cell Line/System | Parameter | Result |
| Triprolidine | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | IC₅₀ | 0.2 µM[2] |
| Loratadine | Histamine-Induced Calcium Influx | Not specified | - | Inhibits at µM concentrations[4] |
Table 4: In Vitro Selectivity Profile - Muscarinic Receptor Binding
| Compound | Muscarinic Receptor Interaction |
| Triprolidine | Exhibits anticholinergic properties, suggesting interaction with muscarinic receptors.[2] |
| Loratadine | Does not bind to muscarinic receptors.[3] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay for Histamine (B1213489) H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells (e.g., HEK293) stably expressing the human histamine H1 receptor.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Triprolidine or Loratadine).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5]
Functional Cell-Based Assay: Histamine-Induced Calcium Flux
Objective: To determine the functional potency (IC50) of a test compound in inhibiting histamine-induced cellular responses.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing or recombinantly overexpressing the human histamine H1 receptor (e.g., HEK293, CHO) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into black, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer. The plate is incubated to allow dye uptake.
-
Compound Pre-incubation: Serial dilutions of the test compound (Triprolidine or Loratadine) are added to the wells and incubated for a defined period.
-
Fluorescence Measurement: The microplate is placed in a fluorescence microplate reader. A baseline fluorescence reading is recorded.
-
Histamine Stimulation: A solution of histamine is added to all wells to stimulate the H1 receptor.
-
Data Recording: The fluorescence signal is continuously recorded immediately after histamine addition to capture the peak calcium response.
-
Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated, and the data are plotted to determine the IC50 value.[6]
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR). Upon activation by histamine, it initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key step in mediating allergic and inflammatory responses. Both Triprolidine and Loratadine act as antagonists at the H1 receptor, blocking the binding of histamine and thereby inhibiting this downstream signaling.[6][7]
Caption: H1 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: Calcium Flux Assay
This diagram illustrates the typical workflow for a cell-based calcium flux assay to measure the functional antagonism of the H1 receptor.
Caption: General Workflow for a Functional Calcium Flux Assay.
Conclusion
The in vitro data presented in this guide highlight the key pharmacological differences between Triprolidine and Loratadine. Triprolidine demonstrates high affinity for the H1 receptor, consistent with its potent antihistaminic activity. However, its interaction with muscarinic receptors provides an in vitro basis for its known anticholinergic side effects. Loratadine, while also an effective H1 receptor antagonist, exhibits lower binding affinity in some reported assays but is highly selective, showing no interaction with muscarinic receptors in the cited studies. This selectivity is a hallmark of second-generation antihistamines and contributes to their improved side effect profile. The provided experimental protocols and workflows offer a foundation for the continued in vitro investigation and comparison of H1 receptor antagonists.
References
- 1. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Triprolidine Hydrochloride Monohydrate: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine, a first-generation antihistamine, is a well-established H1 receptor antagonist used for the symptomatic relief of allergic conditions.[1] As with many first-generation antihistamines, its clinical profile is influenced by its interaction with other endogenous amine receptors, leading to a range of off-target effects. This guide provides a comparative analysis of the cross-reactivity of Triprolidine hydrochloride monohydrate with other receptors, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid in research and drug development.
Comparative Binding Affinity of Triprolidine
Triprolidine exhibits high affinity for its primary target, the histamine (B1213489) H1 receptor. However, it also displays measurable affinity for other receptors, notably muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic side effects. The following table summarizes the available quantitative data on the binding affinity (Ki) of Triprolidine for various receptors. A lower Ki value indicates a higher binding affinity.
Data Presentation: Triprolidine Receptor Binding Affinity Profile
| Receptor Target | Radioligand | Ki (nM) | Species/Tissue Source |
| Histamine H1 | [³H]-mepyramine | 5.3 | Human (recombinant) |
| Muscarinic (non-selective) | [³H]-quinuclidinyl benzilate | 280 | Bovine cerebral cortex |
| Dopamine Transporter (DAT) | - | Micromolar Affinity | Not specified |
| Serotonin (B10506) Transporter (SERT) | - | Low Affinity | Not specified |
| Adrenergic Receptors (α1, α2, β) | - | Data not available | - |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | - | Data not available | - |
-
Note: There is a notable lack of a comprehensive public receptor screening profile for Triprolidine. The data presented is compiled from individual studies and may not be exhaustive.
Signaling Pathways of Affected Receptors
The interaction of Triprolidine with its primary and secondary receptor targets leads to the modulation of distinct intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for the Gq-coupled histamine H1 and muscarinic M1/M3 receptors, as well as the Gi and Gs-coupled pathways relevant to other potential off-target receptors.
Histamine H1 and Muscarinic M1/M3 Receptor Signaling (Gq Pathway)
Histamine H1 and muscarinic M1/M3 receptors are coupled to the Gq family of G-proteins. Activation of this pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). Triprolidine acts as an antagonist at these receptors, inhibiting this cascade.
Adrenergic and Serotonin Receptor Signaling (Gi and Gs Pathways)
While specific binding data for Triprolidine at adrenergic and serotonin receptors is limited, these receptors are common off-targets for first-generation antihistamines. They typically signal through Gi (inhibitory) or Gs (stimulatory) pathways, modulating adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. Below is a generalized protocol that can be adapted for various G-protein coupled receptors.
General Protocol for Competitive Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound (Triprolidine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.
2. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human H1 receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-mepyramine for H1 receptors, [³H]-QNB for muscarinic receptors).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: Buffer appropriate for the receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
3. Experimental Workflow:
4. Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand
-
Conclusion
Triprolidine is a potent histamine H1 receptor antagonist with documented cross-reactivity at muscarinic receptors, consistent with its classification as a first-generation antihistamine.[1][2] This off-target activity is responsible for its anticholinergic side effects. While quantitative data on its interaction with a broader range of adrenergic and serotonergic receptors is limited, the potential for such interactions should be a consideration in both clinical and research settings. The methodologies and pathway diagrams provided in this guide offer a framework for understanding and further investigating the complex pharmacology of Triprolidine and other first-generation antihistamines. Further comprehensive receptor screening studies are warranted to fully elucidate the off-target profile of Triprolidine.
References
Efficacy comparison of Triprolidine hydrochloride monohydrate enantiomers
An Examination of (E)-Triprolidine and (Z)-Triprolidine's Pharmacological Activity
Triprolidine (B1240482), a first-generation antihistamine, is a potent H1 receptor antagonist widely utilized for managing allergic conditions.[1] As an alkene derivative, triprolidine exists as (E) and (Z) geometric isomers, which display significant disparities in their pharmacological activity.[1] It has been established that the antihistaminic effects of triprolidine are almost exclusively attributed to the (E)-isomer.[1] This profound difference in activity between the two isomers underscores the critical importance of stereochemistry in drug design and development.[1] This guide provides an in-depth analysis of the stereospecific interactions of triprolidine's (E) and (Z) isomers with the histamine (B1213489) H1 receptor, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key biological and experimental pathways.
Data Presentation: Potency of Triprolidine Isomers
The pharmacological activity of triprolidine is highly dependent on its geometric configuration, with the (E)-isomer demonstrating significantly greater potency as a histamine H1 receptor antagonist than the (Z)-isomer.[2]
| Isomer | Receptor Target | Tissue | Potency Ratio (E vs. Z) | Reference |
| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine H1 Receptor | Guinea-Pig Ileum | ~600 | [3][4] |
| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine H1 Receptor | Cerebellar Sites | ~100 | [3][4] |
Experimental Protocols
The following are descriptions of key experimental methods used to determine the efficacy of triprolidine isomers.
1. In-Vitro Guinea-Pig Ileum Assay
This experiment assesses the antihistaminic activity of compounds by measuring their ability to inhibit histamine-induced muscle contraction in a section of the guinea-pig ileum.
-
Tissue Preparation: A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions.
-
Procedure:
-
A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
-
The tissue is then incubated with a known concentration of the antagonist (e.g., (E)-triprolidine or (Z)-triprolidine) for a specific period.
-
A second histamine concentration-response curve is generated in the presence of the antagonist.
-
The potency of the antagonist is determined by the degree of rightward shift in the histamine concentration-response curve, from which affinity constants (pA2 values) can be calculated.[3][4]
-
2. In-Vivo Protection Against Compound 48/80-Induced Lethality
This in-vivo test evaluates the ability of an antihistamine to protect an animal from a lethal dose of a histamine-releasing agent, compound 48/80.
-
Animal Model: Typically, rats or mice are used for this study.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment groups are pre-treated with varying doses of the test compounds (e.g., (E)-triprolidine, (Z)-triprolidine).
-
After a specific time, all animals are challenged with a lethal dose of compound 48/80 administered, for example, via subcutaneous injection.
-
The number of surviving animals in each group is recorded over a set observation period.
-
The protective efficacy of the compounds is determined by their ability to prevent lethality compared to the control group.[3][4]
-
3. Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a drug for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
-
Materials:
-
A source of histamine H1 receptors (e.g., cell membranes from tissues or cell lines expressing the receptor).
-
A radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine).
-
The unlabeled drug to be tested (the "competitor," e.g., (E)-triprolidine or (Z)-triprolidine).
-
-
Procedure:
-
The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the competitor drug.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by rapid filtration).
-
The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the competitor for the receptor.
-
Mandatory Visualizations
References
Validating the Specificity of a Custom Anti-Triprolidine Hydrochloride Monohydrate Antibody: A Comparative Guide
For researchers and professionals in drug development, the accurate detection and quantification of small molecules like Triprolidine hydrochloride monohydrate is crucial. While standard analytical methods like HPLC and LC-MS are commonplace, immunoassays using specific antibodies can offer advantages in terms of throughput and ease of use. This guide provides a comprehensive overview of the validation process for a custom-developed antibody against this compound, comparing its performance with established analytical techniques.
Generation of a Specific Antibody against a Small Molecule
This compound, being a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate is then used to immunize an animal model (e.g., rabbit or mouse) to produce polyclonal or monoclonal antibodies, respectively.
A Comparative Guide to Inter-Laboratory Validation of Triprolidine Hydrochloride Monohydrate Quantification Assays
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Triprolidine (B1240482) hydrochloride monohydrate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to present supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in the selection and validation of a suitable quantification assay. While a formal multi-laboratory validation study for a single Triprolidine hydrochloride monohydrate assay is not widely published, this guide synthesizes performance data from various single-laboratory validation studies to provide a comparative overview.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of this compound. These parameters are critical for evaluating the reliability, accuracy, and precision of each analytical method.
Table 1: Performance Characteristics of HPLC Methods for Triprolidine Hydrochloride Quantification
| Parameter | Reported Performance | Unit |
| Linearity (R²) | > 0.999 | - |
| Linearity Range | 5 - 25 | µg/mL |
| Accuracy (% Recovery) | 98.88 - 100.2 | % |
| Precision (% RSD) | < 2.0 | % |
| Limit of Detection (LOD) | 0.52 | µg/mL |
| Specificity | High (separation from other compounds) | - |
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for Triprolidine Hydrochloride Quantification
| Parameter | Reported Performance | Unit |
| Linearity (R²) | > 0.995 | - |
| Linearity Range | 2 - 10 | µg/mL |
| Accuracy (% Recovery) | 99.0 - 101.5 | % |
| Precision (% RSD) | < 2.27 | % |
| Limit of Detection (LOD) | 0.29 - 0.31 | µg/mL |
| Specificity | Moderate (potential for interference) | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the quantification of Triprolidine hydrochloride in pharmaceutical formulations.[1][2][3][4][5][6]
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
Triprolidine hydrochloride reference standard.
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Ortho-phosphoric acid.
-
0.45 µm membrane filters.
3. Mobile Phase Preparation:
-
A mixture of methanol and water (e.g., 80:20 v/v) is commonly used.[1]
-
Alternatively, a buffer solution such as ammonium acetate can be used with an organic modifier like ethanol.
-
The pH of the aqueous phase is often adjusted (e.g., to 3.0 with ortho-phosphoric acid).[1]
-
The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Triprolidine hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-25 µg/mL).[1]
5. Sample Preparation:
-
For tablet formulations, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Triprolidine hydrochloride and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve generated from the standard solutions.
UV-Vis Spectrophotometric Method
This protocol outlines a direct UV spectrophotometric method for the quantification of Triprolidine hydrochloride.[7][8][9][10]
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
Triprolidine hydrochloride reference standard.
-
0.1 N Hydrochloric Acid (HCl).
-
Methanol.
-
Whatman filter paper.
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of Triprolidine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl to obtain a concentration of 100 µg/mL.[8]
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Triprolidine hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).[8]
5. Measurement:
-
Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the λmax against a blank of 0.1 N HCl.
-
Calculate the concentration of Triprolidine hydrochloride in the sample using a calibration curve or by direct comparison with the standard.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Triprolidine hydrochloride.
Caption: Logical relationship of the inter-laboratory validation process.
References
- 1. phmethods.net [phmethods.net]
- 2. rjptonline.org [rjptonline.org]
- 3. jocpr.com [jocpr.com]
- 4. academicmed.org [academicmed.org]
- 5. Simultaneous HPLC analysis of pseudophedrine hydrochloride, codeine phosphate, and triprolidine hydrochloride in liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. paspk.org [paspk.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
A Head-to-Head Comparison of Sedative Effects: Triprolidine Hydrochloride Monohydrate vs. Cetirizine in Murine Models
For researchers, scientists, and drug development professionals, understanding the sedative properties of antihistamines is crucial for both therapeutic development and preclinical safety assessment. This guide provides an objective comparison of the sedative effects of the first-generation antihistamine, Triprolidine hydrochloride monohydrate, and the second-generation antihistamine, cetirizine (B192768), in mice. This analysis is supported by a review of their mechanisms of action and established experimental protocols for evaluating sedation in rodent models.
Triprolidine, a classic H1 receptor antagonist, is well-documented for its sedative side effects, a characteristic feature of first-generation antihistamines that readily cross the blood-brain barrier.[1] In contrast, cetirizine, a second-generation antihistamine, was designed to minimize central nervous system penetration, thereby reducing sedative potential.[2] This fundamental difference in their pharmacological profiles forms the basis of this comparative guide.
Mechanisms of Sedation: A Tale of Two Antihistamines
The primary mechanism underlying the sedative effects of these compounds is their interaction with histamine (B1213489) H1 receptors in the central nervous system (CNS). Histamine in the brain acts as a neurotransmitter that promotes wakefulness.
This compound , being lipophilic, easily crosses the blood-brain barrier and binds to H1 receptors in the brain.[1] By blocking these receptors, it inhibits the wakefulness-promoting action of histamine, leading to drowsiness and sedation.[1]
Cetirizine , on the other hand, is a more hydrophilic molecule and a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier. This limits its entry into the CNS, resulting in a significantly lower occupancy of brain H1 receptors and, consequently, minimal sedative effects at therapeutic doses.[2]
Quantifying Sedation: A Data-Driven Comparison
| Antihistamine | Generation | Brain H1 Receptor Occupancy (in humans) | Sedation Profile | Risk-Benefit Ratio for Sedation (All Tests)¹ |
| Triprolidine | First | High | Significant sedation[3] | 60.00[4] |
| Cetirizine | Second | ~12.5%[2] | Low to moderate; can be dose-dependent[2] | 0.21[4] |
¹The risk-benefit ratio was calculated as the number of tests where significant impairment was found divided by the number of tests where no impairment was detected. A higher ratio indicates a greater likelihood of causing sedative effects.[4]
Experimental Protocols for Assessing Sedation in Mice
To empirically determine and compare the sedative effects of compounds like Triprolidine and Cetirizine, a battery of behavioral tests is employed in mice. These tests assess various aspects of CNS function, including locomotor activity, motor coordination, and exploratory behavior.
Open-Field Test
This test is used to assess general locomotor activity and exploratory behavior. A mouse is placed in a novel, open arena, and its movements are tracked automatically. A sedative effect would be indicated by a significant decrease in parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
Rotarod Test
The rotarod test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. A shorter latency to fall is indicative of impaired motor coordination, which can be a consequence of sedation.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process for comparing these two antihistamines, the following diagrams are provided.
Caption: Mechanism of sedative effects of Triprolidine vs. Cetirizine.
Caption: Experimental workflow for comparing sedative effects in mice.
Conclusion
The distinct pharmacological profiles of this compound and cetirizine lead to a clear differentiation in their sedative effects. As a first-generation antihistamine, Triprolidine's ability to readily penetrate the central nervous system results in significant sedation.[1][3] Conversely, cetirizine, a second-generation agent, exhibits a markedly lower sedative potential due to its limited access to the brain.[2] For researchers investigating the sedative properties of novel compounds, Triprolidine can serve as a valuable positive control, while cetirizine represents a benchmark for a non-sedating antihistamine. The experimental protocols outlined provide a robust framework for conducting such comparative studies in a preclinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Triprolidine Hydrochloride Monohydrate Activity: A Comparative Bioassay Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of bioassays for determining the activity of Triprolidine hydrochloride monohydrate, a first-generation histamine (B1213489) H1 receptor antagonist. Through a comparison with alternative antihistamines and an examination of supporting experimental data, this document offers an objective resource for researchers in pharmacology and drug discovery.
Introduction to Triprolidine and H1 Receptor Antagonism
Triprolidine is a potent and selective histamine H1 receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its primary mechanism of action involves competitive antagonism of the histamine H1 receptor, thereby preventing the downstream signaling cascade initiated by histamine.[3][4] As a first-generation antihistamine, Triprolidine can cross the blood-brain barrier, which is associated with sedative effects.[5] The validation of bioassays for Triprolidine is crucial for quality control, potency testing, and the development of novel antihistamines.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Upon activation by histamine, this pathway initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses, including smooth muscle contraction and increased vascular permeability.[6][7]
Comparative In Vitro Bioassays
The activity of Triprolidine and other H1 receptor antagonists can be quantitatively assessed using several robust in vitro bioassays. The two primary methods are radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays
These assays directly measure the binding affinity of a compound to the H1 receptor. The principle is based on the competition between a radiolabeled ligand (e.g., [³H]-mepyramine) and the unlabeled test compound for binding to the receptor.[8] The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.[7]
Experimental Workflow for Radioligand Binding Assay
Comparative Binding Affinity Data
| Compound | Generation | Receptor | Ki (nM) |
| Triprolidine | First | Human H1 | 1.5 - 4.2 |
| Diphenhydramine | First | Human H1 | 3.2 - 12 |
| Chlorpheniramine | First | Human H1 | 3.2 - 12 |
| Cetirizine | Second | Human H1 | 2.4 - 6.3 |
| Loratadine | Second | Human H1 | 25 - 50 |
| Desloratadine | Second | Human H1 | 0.8 - 2.1 |
| Fexofenadine | Second | Human H1 | 10 - 100 |
Note: Ki values can vary depending on experimental conditions. Data compiled from multiple sources.
Cell-Based Functional Assays (Calcium Flux)
These assays measure the functional consequence of H1 receptor activation or inhibition. A common method involves monitoring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators in cells engineered to express the H1 receptor.[9][10] Antagonists are evaluated by their ability to inhibit the calcium influx induced by a known H1 receptor agonist, such as histamine.[11] The potency of an antagonist is typically reported as the half-maximal inhibitory concentration (IC50).
Experimental Workflow for Calcium Flux Assay
Comparative Functional Potency Data
| Compound | Generation | Assay Type | IC50 (nM) |
| Triprolidine | First | Calcium Flux | 1.0 - 10 |
| Diphenhydramine | First | Calcium Flux | 5 - 20 |
| Cetirizine | Second | Calcium Flux | 3 - 15 |
| Loratadine | Second | Calcium Flux | 50 - 200 |
| Desloratadine | Second | Calcium Flux | 1 - 10 |
Note: IC50 values are highly dependent on the specific cell line, agonist concentration, and other assay parameters. The data presented are representative values from various studies.
Validation Parameters for Bioassays
For a bioassay to be considered valid, it must be characterized by several key performance parameters. While specific data for Triprolidine bioactivity assays are not always published in a standardized format, the principles of validation remain the same.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.98 for the linear range of the standard curve. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra- and inter-assay coefficient of variation (CV) ≤ 15-20%. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of a known amount of analyte should be within 80-120%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from related substances or matrix components. |
A study on the spectrophotometric determination of Triprolidine hydrochloride in pharmaceutical capsules demonstrated good linearity (R² > 0.99) and recovery (98.6-101.4%), indicating that the chemical quantification of Triprolidine can be performed with high precision and accuracy.[4] Similar principles apply to the validation of its bioassays.
Experimental Protocols
Radioligand Binding Assay Protocol (Adapted from established methods[3][8][9])
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human H1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, [³H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound (e.g., Triprolidine).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Incubate at room temperature to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
Calcium Flux Assay Protocol (Adapted from established methods[10][12][13])
-
Cell Preparation:
-
Seed HEK293 or CHO cells stably expressing the human H1 receptor in a black, clear-bottom 96-well plate.
-
Allow cells to grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for a specified time at 37°C.
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound (e.g., Triprolidine).
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Inject a fixed concentration of histamine (typically the EC80) into the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response induced by histamine in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
The bioactivity of this compound can be reliably validated using established in vitro methods, primarily radioligand binding assays and cell-based functional assays such as calcium flux. These assays provide quantitative data on the binding affinity (Ki) and functional potency (IC50) of Triprolidine, allowing for direct comparison with other first- and second-generation antihistamines. The provided data tables and experimental protocols serve as a valuable resource for researchers and drug development professionals in the characterization and validation of H1 receptor antagonists. The high affinity and potency of Triprolidine at the H1 receptor, as demonstrated in these bioassays, substantiate its clinical efficacy in the treatment of allergic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. benchchem.com [benchchem.com]
Correlating In Vitro and In Vivo Efficacy of Triprolidine Hydrochloride Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Triprolidine hydrochloride monohydrate, a first-generation antihistamine, with prominent second-generation alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to facilitate a comprehensive understanding of Triprolidine's pharmacological profile in relation to newer agents in the field.
Executive Summary
Triprolidine is a potent histamine (B1213489) H1 receptor antagonist with a long-standing history in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its therapeutic efficacy is directly linked to its high binding affinity for the H1 receptor. However, as a first-generation antihistamine, Triprolidine readily crosses the blood-brain barrier, leading to sedative and anticholinergic side effects.[2] Second-generation antihistamines were developed to minimize these central nervous system effects by being more selective for peripheral H1 receptors.[3] This guide demonstrates that while Triprolidine exhibits high in vitro potency, its in vivo efficacy is comparable to many second-generation agents, albeit with a different side-effect profile. The following sections provide a detailed, data-driven comparison to inform research and drug development decisions.
I. In Vitro Efficacy: Targeting the Histamine H1 Receptor
The primary mechanism of action for Triprolidine and other antihistamines is the competitive antagonism of the histamine H1 receptor. The in vitro efficacy is predominantly determined by the drug's binding affinity (Ki) for this receptor. A lower Ki value indicates a higher binding affinity.
Data Presentation: H1 Receptor Binding Affinity
| Antihistamine | Chemical Class | Generation | H1 Receptor Binding Affinity (Ki, nM) |
| Triprolidine | Alkylamine | First | 1.1[1] |
| Cetirizine | Piperazine | Second | 2.8[1] |
| Levocetirizine | Piperazine | Second | 3.1[1] |
| Loratadine | Piperidine | Second | 3.1[1] |
| Desloratadine | Piperidine | Second | 0.5[1] |
| Fexofenadine | Piperidine | Second | 10.0[1] |
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade culminates in the physiological manifestations of an allergic response. Antihistamines, acting as inverse agonists, stabilize the inactive conformation of the H1 receptor, thereby blocking this signaling pathway.
References
Safety Operating Guide
Safe Disposal of Triprolidine Hydrochloride Monohydrate: A Laboratory Guide
For researchers and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like Triprolidine hydrochloride monohydrate is a critical aspect of laboratory operations. Adherence to proper disposal protocols minimizes risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting.
Initial Assessment and Waste Classification
Before initiating disposal, it is imperative to correctly classify the waste material. This compound, in its pure form, is generally considered a non-hazardous pharmaceutical waste.[1] It is not listed as a controlled substance by the Drug Enforcement Administration (DEA). However, it is crucial to always consult the Safety Data Sheet (SDS) for the specific product, as formulations may contain other hazardous components.[1]
Key assessment steps include:
-
Consult the Safety Data Sheet (SDS): The SDS contains specific details on handling, storage, and disposal.[1][2][3]
-
Verify Waste Composition: Determine if the waste is pure Triprolidine, a solution, or mixed with other chemicals. If mixed, the disposal procedure must account for all components.[1]
-
Check Local Regulations: Disposal regulations can vary. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2]
Hazard Classification Summary
While specific occupational exposure limits for Triprolidine have not been established, the following table summarizes its hazard classifications.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][5] |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
The following protocols detail the methodologies for the disposal of non-hazardous this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[5]
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat should be worn to prevent skin contact.[5]
Waste Collection
-
Container Selection: Use a designated, leak-proof container made of a material compatible with the waste (e.g., solid or liquid). Ensure the container has a secure lid to prevent spills.[1]
-
Waste Transfer: Carefully transfer the Triprolidine waste into the designated container. For liquid waste, a general rule is to fill the container to no more than 80% capacity to prevent spills.[1]
-
Contaminated Materials: Any materials that have come into contact with Triprolidine, such as weigh boats, gloves, and paper towels, should also be placed in the designated waste container.
Labeling
Clearly label the waste container with the following information:
-
"Non-Hazardous Pharmaceutical Waste"[1]
-
The chemical name: "this compound"[1]
-
The concentration (if in solution)[1]
-
The date of accumulation[1]
-
The name of the principal investigator and laboratory contact information[1]
Storage
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.[1] This area should be inaccessible to unauthorized personnel.
Final Disposal
-
EHS Pickup: Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety department.[1]
-
Recommended Disposal Method: The recommended method for the disposal of non-hazardous pharmaceutical waste is incineration at a licensed facility.[1][6] This ensures the complete destruction of the chemical compounds. Do not dispose of Triprolidine down the drain or in the regular trash.[5]
Accidental Release Measures
In the event of a spill:
-
Small Spills: For small spills of solid material, use appropriate tools to carefully sweep or vacuum the powder, avoiding dust generation, and place it in a convenient waste disposal container.[7][8]
-
Large Spills: For larger spills, use a shovel to place the material into a suitable waste disposal container.[7][8]
-
Cleaning: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local and regional authority requirements.[7][8]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the ecosystem. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Essential Safety and Logistical Information for Handling Triprolidine Hydrochloride Monohydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Triprolidine hydrochloride monohydrate, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A thorough risk assessment of laboratory procedures should be conducted to determine the appropriate PPE.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Source |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][6][7] | EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[2][4][5][6] | Inspect gloves for degradation or punctures before use.[5] |
| Body Protection | Lab coat or impervious protective suit.[1][5][6] | --- |
| Respiratory Protection | NIOSH-approved respirator if dust or aerosols are generated.[5][6][8] | Use in a well-ventilated area or under a fume hood.[1][9] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
1. Preparation and Area Setup:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][9]
-
Ensure an accessible safety shower and eye wash station are available.[1]
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Avoid contact with skin and eyes.[1]
3. Accidental Release Measures:
-
Small Spills: Dampen the solid spill material with water and transfer it to a suitable container. Use absorbent paper dampened with water to pick up any remaining material. Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal. Wash all contaminated surfaces with a soap and water solution.[8]
-
Large Spills: Evacuate personnel to a safe area. Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system.[6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Source |
| Unused/Expired Compound | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] | Do not discharge to sewer systems.[10] |
| Contaminated PPE | Seal in a vapor-tight plastic bag for eventual disposal.[8] | Follow institutional guidelines for hazardous waste disposal. |
| Contaminated Labware | Decontaminate surfaces and equipment by scrubbing with alcohol.[1] | Dispose of as hazardous waste according to institutional protocols. |
| Contaminated Packaging | Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[10] | Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[10] |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure | Source |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1] | --- |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] | --- |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[1][4] | --- |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician.[1][4][8] | --- |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Triprolidine Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]
- 7. kmpharma.in [kmpharma.in]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Triprolidine Hydrochloride | 6138-79-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
